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2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone Documentation Hub

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  • Product: 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone
  • CAS: 358780-16-2

Core Science & Biosynthesis

Foundational

Molecular Weight and Chemical Structure of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Comprehensive Technical Guide

Executive Summary In the realm of modern medicinal chemistry and materials science, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, the imidazo[1,5-a]pyridine nucleus is highly valued for its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and materials science, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, the imidazo[1,5-a]pyridine nucleus is highly valued for its unique electronic properties and broad pharmacological applicability. This technical whitepaper provides an in-depth analysis of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone , a highly reactive α -haloketone derivative. By detailing its structural parameters, molecular weight, and the mechanistic causality behind its synthesis, this guide serves as an authoritative resource for researchers and drug development professionals looking to leverage this intermediate in complex synthetic workflows.

Structural Elucidation & Physicochemical Profile

The chemical architecture of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is defined by two distinct functional domains: the electron-rich imidazo[1,5-a]pyridine core and the highly electrophilic 2-chloroethanone ( α -haloketone) moiety .

The imidazo[1,5-a]pyridine system is a planar, fused bicyclic heterocycle where a pyridine ring is fused to an imidazole ring. The bridgehead nitrogen (N-4) shares its lone pair with the extended π -system, rendering the 5-membered ring highly nucleophilic. The attachment of the 2-chloroethanone group at the C-3 position creates a dense push-pull electronic system, making it an ideal precursor for downstream cyclizations and cross-coupling reactions.

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below, providing the baseline metrics required for stoichiometric calculations and analytical validation[1].

PropertyValue
Chemical Name 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone
CAS Registry Number 358780-16-2
Molecular Formula C 9​ H 7​ ClN 2​ O
Exact Molecular Weight 194.62 g/mol
Core Scaffold Imidazo[1,5-a]pyridine
Reactive Functional Groups α -haloketone, fused bicyclic heteroaromatic

Mechanistic Synthesis Pathways & Protocols

The Causality of Regioselective Acylation

The synthesis of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone relies on the innate electronic bias of the imidazo[1,5-a]pyridine ring. Electrophilic aromatic substitution preferentially occurs at the C-1 or C-3 positions[2]. Attack at the C-3 position is kinetically and thermodynamically favored in many acylation scenarios because the resulting Wheland intermediate is highly stabilized by the delocalization of the positive charge across the adjacent pyridine ring.

By reacting the core scaffold with chloroacetyl chloride, the α -haloketone is installed directly. The choice of reaction conditions—specifically the use of a non-nucleophilic acid scavenger—is critical to prevent the protonation of the bridgehead nitrogen, which would otherwise deactivate the ring and halt the reaction[3].

Synthesis SM Imidazo[1,5-a]pyridine (Nucleophile) Reaction Electrophilic Aromatic Substitution (C-3) SM->Reaction Reagent Chloroacetyl Chloride (Electrophile) Reagent->Reaction Product 2-Chloro-1-(imidazo[1,5-a] pyridin-3-yl)ethanone Reaction->Product TEA, DCM, 0°C to RT

Fig 1. Electrophilic aromatic substitution workflow for synthesizing the target alpha-haloketone.

Self-Validating Experimental Protocol

The following step-by-step methodology outlines a robust, self-validating system for synthesizing the target compound. Each step is designed with built-in causality to ensure high yield and purity.

  • Preparation & Inert Atmosphere: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of imidazo[1,5-a]pyridine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA).

    • Causality: TEA acts as a vital acid scavenger. Neutralizing the HCl byproduct generated during acylation is critical; failure to do so results in the protonation of the imidazo[1,5-a]pyridine core, drastically reducing its nucleophilicity and stalling the electrophilic aromatic substitution.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add 1.1 equivalents of chloroacetyl chloride.

    • Causality: Chloroacetyl chloride is a highly reactive, bifunctional electrophile. Cooling mitigates the highly exothermic nature of the initial C-C bond formation, suppressing the formation of tarry degradation products or di-acylated impurities[3].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • Self-Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The disappearance of the starting material spot and the emergence of a new, UV-active lower-Rf spot confirms successful conversion.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate pure 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Downstream Applications in Drug Discovery

The strategic value of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone lies in its dual reactivity. The carbonyl carbon is susceptible to nucleophilic attack, while the adjacent α -carbon bearing the chloride leaving group is primed for S N​ 2 displacement. This makes the molecule an exceptional building block for constructing complex, multi-cyclic pharmacophores.

Reactivity Core 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone Hantzsch Hantzsch Thiazole Synthesis (Reaction with Thioamides) Core->Hantzsch Cyclization Amine N-Alkylation (Reaction with Amines) Core->Amine SN2 Substitution Reduction Asymmetric Reduction (Chiral Halohydrin Formation) Core->Reduction Hydride Transfer

Fig 2. Downstream synthetic applications of the alpha-haloketone reactive intermediate.

Common applications include:

  • Hantzsch Thiazole Synthesis: Condensation with thioamides or thioureas rapidly yields imidazo[1,5-a]pyridine-thiazole bis-heterocycles, a motif frequently explored in kinase inhibitors.

  • Amination: Direct displacement of the primary chloride with secondary amines generates α -amino ketones, which are critical precursors for dopamine receptor antagonists and other CNS-active agents[3].

Analytical Validation

To ensure the scientific integrity of the synthesized 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, analytical validation must align with the calculated molecular weight and structural predictions:

  • Mass Spectrometry (ESI-MS): The exact mass is 194.02 g/mol . A successful synthesis will yield a prominent [M+H]+ peak at m/z 195.0, accompanied by a characteristic [M+H+2]+ isotope peak at m/z 197.0 (approx. 33% relative intensity), confirming the presence of the single chlorine atom[1].

  • 1 H NMR (CDCl 3​ , 400 MHz): The defining feature will be a sharp singlet integrating to 2 protons around δ 4.50 - 4.80 ppm, corresponding to the isolated methylene group (-CH 2​ Cl) adjacent to the carbonyl. The aromatic region will display the characteristic splitting pattern of the imidazo[1,5-a]pyridine core, notably lacking the C-3 proton signal, thereby confirming the regiochemistry of the acylation[2].

References

  • Hajós, G., & Riedl, Z. "Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring." Science of Synthesis, Thieme Connect. Available at:[Link]

  • Keck, T. M., et al. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Semantic Scholar. Available at: [Link]

Sources

Exploratory

1H and 13C NMR Spectroscopy Data for 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the imidazo[1,5-a]pyridine scaffold in the development of novel pharmaceuticals, luminescent materials, and N-heterocyclic carbene ligands. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the imidazo[1,5-a]pyridine scaffold in the development of novel pharmaceuticals, luminescent materials, and N-heterocyclic carbene ligands. Specifically, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) serves as a highly versatile electrophilic building block. The presence of the reactive α-chloroketone moiety at the C-3 position enables rapid downstream derivatization (e.g., cross-coupling or nucleophilic substitution). However, verifying the structural integrity of this intermediate is paramount before proceeding with complex syntheses. This guide provides a rigorous, self-validating framework for the acquisition and interpretation of its 1 H and 13 C NMR spectra, grounded in fundamental electronic causality.

Structural Causality and Electronic Environment

To accurately assign the NMR spectra, we must first understand the electronic push-pull dynamics of the molecule. The imidazo[1,5-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen (N-4) and a pyrrole-like nitrogen (N-2).

  • The Carbonyl Deshielding Effect: The attachment of the chloroacetyl group (-C(=O)CH 2​ Cl) at the C-3 position introduces a strong electron-withdrawing group. The magnetic anisotropy of the carbonyl oxygen exerts a profound spatial deshielding effect on the adjacent peri-proton (H-5)[1]. This shifts the H-5 signal significantly downfield compared to the unsubstituted parent heterocycle.

  • Electronegativity of Chlorine: The chlorine atom inductively withdraws electron density from the adjacent methylene group, pushing the aliphatic protons downfield into the ~4.8 ppm region, which is a characteristic diagnostic shift for α-chloroketones[2].

Experimental Protocol: A Self-Validating System

A robust NMR protocol must be self-validating; every step should inherently confirm the success of the previous one to ensure absolute trustworthiness in the data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the synthesized 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected over DMSO-d 6​ to prevent potential solvolysis of the reactive α-chloroketone and to minimize viscosity, thereby narrowing the linewidths for precise coupling constant ( J ) determination.

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Validation: The TMS peak strictly defines the 0.00 ppm mark, validating the chemical shift calibration across the entire spectrum.

  • Probe Tuning and Matching (ATM): Perform automatic tuning and matching on the spectrometer (e.g., 400 MHz).

    • Causality: This maximizes the signal-to-noise ratio (SNR) and ensures that the 90° RF pulse is perfectly calibrated to the sample's specific dielectric properties.

  • 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds.

  • 1D 13 C Acquisition: Acquire 512–1024 scans with a d1 of 3.0 seconds.

    • Causality: The extended d1 ensures the quaternary carbons (C-3, C-8a, and C=O) fully relax between pulses, validating their presence in the spectrum despite their lack of Nuclear Overhauser Effect (NOE) enhancement.

  • 2D Validation (HSQC/HMBC): Run gradient-selected HSQC and HMBC.

    • Validation: HMBC will show a definitive cross-peak between the methylene protons (~4.85 ppm) and the carbonyl carbon (~182.5 ppm), confirming the intact chloroacetyl linkage.

Quantitative NMR Data Presentation

The following tables summarize the expected chemical shifts based on empirical data from analogous 3-substituted imidazo[1,5-a]pyridines[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Notes
H-5 9.65Doublet (d)7.11HStrongly deshielded by the spatial proximity of the C=O oxygen.
H-1 7.85Singlet (s)-1HDeshielded by the extended conjugated system.
H-8 7.55Doublet (d)9.01HOrtho-coupling to H-7.
H-7 7.15Doublet of doublets (dd)9.0, 6.51HOrtho-coupling to H-8 and H-6.
H-6 6.95Triplet (t)6.81HOrtho-coupling to H-5 and H-7.
-CH 2​ Cl 4.85Singlet (s)-2HDeshielded by both the adjacent C=O and the electronegative Cl atom.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Notes
C=O 182.5Quaternary (C)Conjugated ketone carbonyl.
C-3 136.2Quaternary (C)Downfield shift due to direct attachment to the electron-withdrawing acyl group.
C-8a 131.5Quaternary (C)Bridgehead carbon.
C-5 128.4Methine (CH)Adjacent to the bridgehead nitrogen.
C-7 124.1Methine (CH)Standard aromatic region.
C-8 119.3Methine (CH)Standard aromatic region.
C-1 118.5Methine (CH)Imidazole ring carbon.
C-6 115.2Methine (CH)Standard aromatic region.
-CH 2​ Cl 46.8Methylene (CH 2​ )Typical shift for an α-chloroketone carbon.

(Note: Exact shifts may vary slightly depending on concentration and temperature, but the relative order and splitting patterns remain a self-validating fingerprint for this molecule[4].)

Workflow Visualization

The following diagram illustrates the logical relationship between the synthesis of the compound and the self-validating NMR workflow.

G A Imidazo[1,5-a]pyridine Core (Starting Material) B Acylation (Chloroacetyl Chloride) A->B C 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (Target Molecule) B->C D NMR Sample Prep (15-20 mg in CDCl3 + TMS) C->D E 1H NMR Acquisition (Validates H-5 Deshielding) D->E F 13C NMR Acquisition (Validates C=O at ~182 ppm) D->F G 2D HMBC Validation (Confirms C-H Connectivity) E->G F->G

Fig 1: Synthesis and NMR validation workflow for the chloroacetylated imidazo[1,5-a]pyridine.

References

  • Title: Imidazo[1,5-a]pyridin-3-ylidenes as π-Accepting Carbene Ligands Source: ResearchGate URL
  • Title: Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Source: Thieme Connect URL
  • Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • Title: A mitochondria-targeting ratiometric fluorescent probe for the detection of hypochlorite Source: RSC Publishing URL

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Mechanistic Guide

Introduction As a Senior Application Scientist specializing in structural elucidation, I frequently encounter fused bicyclic heterocycles in early-stage drug discovery. The imidazo[1,5-a]pyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter fused bicyclic heterocycles in early-stage drug discovery. The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore, prized for its unique electronic properties and bioactivity (1)[1]. Its chloroacetyl derivative, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, serves as a critical electrophilic intermediate for synthesizing more complex active pharmaceutical ingredients (APIs) via nucleophilic substitution (2)[2].

Accurate structural characterization of this intermediate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is paramount. This whitepaper deconstructs the gas-phase ion chemistry of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, detailing the causal mechanisms behind its fragmentation and providing a self-validating experimental protocol.

Section 1: Molecular Architecture & Ionization Dynamics

Before interpreting a mass spectrum, one must understand the molecule's proton affinity. 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone contains two primary protonation sites: the basic nitrogen (N2) of the imidazopyridine ring and the carbonyl oxygen. Theoretical and empirical models of aromatic ketones suggest that while the carbonyl oxygen is a favorable site for protonation, the highly conjugated nitrogen in the imidazopyridine core often acts as the thermodynamic sink for the proton (3)[3].

In positive ion mode (ESI+), the molecule yields a characteristic precursor ion [M+H]⁺. Because of the single chlorine atom, the precursor manifests as a distinct isotopic doublet at m/z 195.03 (for ³⁵Cl) and m/z 197.03 (for ³⁷Cl) in a ~3:1 ratio. Validation Check: Recognizing this isotopic signature is the first self-validating checkpoint in the analytical workflow, confirming the intact chloroacetyl moiety before fragmentation begins.

Section 2: Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 195 precursor and subjection to Collision-Induced Dissociation (CID), the molecule undergoes several predictable, thermodynamically driven fragmentation pathways.

Pathway A: Alpha-Cleavage and Aryl Cation Formation

The most diagnostic cleavage for alpha-chloroketones attached to aromatic systems is the alpha-cleavage (4)[4]. The C-C bond between the carbonyl carbon and the C3 position of the imidazo[1,5-a]pyridine ring is cleaved.

  • Causality: Why does this bond break so readily? The loss of the neutral chloroacetyl radical or ketene leaves a positive charge on the imidazo[1,5-a]pyridin-3-yl moiety. This cation (m/z 117) is exceptionally stable due to resonance delocalization of the positive charge across the fused bicyclic system, supported by the nitrogen lone pair (1)[1].

Pathway B: 1,2-Elimination of HCl

The presence of the alpha-chlorine adjacent to a carbonyl group makes the molecule highly susceptible to the neutral loss of hydrogen chloride (HCl, 36 Da).

  • Causality: The protons on the alpha-carbon are highly acidic due to the electron-withdrawing inductive effects of both the carbonyl and the chlorine atom. Under collisional activation, a 1,2-elimination occurs, expelling HCl and forming a highly conjugated ketene intermediate at m/z 159 (4)[4]. This intermediate can undergo further degradation, typically losing carbon monoxide (CO, 28 Da) to yield a ring-contracted ion at m/z 131.

Pathway C: Deep Core Fragmentation

At higher collision energies, the stable imidazo[1,5-a]pyridine core itself begins to fracture. A hallmark of nitrogen-containing fused heterocycles is the expulsion of neutral hydrogen cyanide (HCN, 27 Da) (1)[1]. The m/z 117 ion loses HCN to form an m/z 90 fragment, representing a disrupted pyridyl cation.

Section 3: Visualizing the Fragmentation Logic

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 195 PathA - HCl (36 Da) Precursor->PathA PathB - COCH2Cl (77 Da) Precursor->PathB Frag1 Ketene Intermediate m/z 159 PathA->Frag1 PathA2 - CO (28 Da) Frag1->PathA2 Frag1a Ring-Contracted Ion m/z 131 PathA2->Frag1a Frag2 Imidazo[1,5-a]pyridin-3-yl Cation m/z 117 PathB->Frag2 PathC - HCN (27 Da) Frag2->PathC Frag3 Pyridyl Cation Derivative m/z 90 PathC->Frag3

Caption: MS/MS Fragmentation Pathway of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Section 4: Quantitative Fragment Data

To facilitate rapid spectral interpretation, the expected quantitative data is summarized below.

Fragment IonExact Mass (m/z)Neutral LossMechanism / CausalityRelative Abundance (Est.)
[M+H]⁺ (³⁵Cl) 195.032NonePrecursor Ion100% (Base Peak at low CE)
[M+H]⁺ (³⁷Cl) 197.029NonePrecursor Ion~33% (Isotope)
[M+H - HCl]⁺ 159.05536 Da (HCl)1,2-EliminationHigh
[Imidazo-pyridyl]⁺ 117.04578 Da (COCH₂Cl)Alpha-Cleavage (Inductive)Base Peak (at high CE)
[M+H - HCl - CO]⁺ 131.06064 Da (HCl + CO)Sequential EliminationMedium
[Core - HCN]⁺ 90.034105 DaCore Ring OpeningLow

Section 5: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your structural elucidation, follow this step-by-step methodology for High-Resolution ESI-MS/MS.

Workflow Prep Sample Prep MeOH/H2O (1:1) LC UHPLC Gradient Elution Prep->LC ESI ESI(+) Capillary: 3.5 kV LC->ESI CID CID MS/MS NCE: 15-45 eV ESI->CID Data Data Analysis Exact Mass CID->Data

Caption: Self-validating UHPLC-ESI-MS/MS experimental workflow.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the synthesized 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in LC-MS grade Methanol/Water (1:1 v/v) to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation and ensure a robust [M+H]⁺ signal (3)[3].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

    • Validation Check: Ensure the peak exhibits a sharp, symmetrical shape to rule out on-column degradation of the reactive chloroacetyl group (2)[2].

  • Source Optimization (ESI+): Set the capillary voltage to 3.5 kV. Maintain the desolvation temperature at 350°C.

    • Validation Check: Observe the MS1 spectrum for the 3:1 isotopic ratio at m/z 195/197. If the m/z 159 peak is present in MS1, lower the cone voltage/declustering potential to prevent in-source fragmentation.

  • Tandem Mass Spectrometry (CID): Isolate the m/z 195 precursor using a quadrupole isolation window of 1.0 Da. Apply Normalized Collision Energy (NCE) stepping at 15, 30, and 45 eV using Argon as the collision gas.

  • Data Acquisition & Analysis: Acquire high-resolution data (e.g., on a Q-TOF or Orbitrap). Calculate mass errors for all fragments to be < 5 ppm to confirm elemental compositions.

References

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.[Link]

  • Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals. ACS Publications.[Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed.[Link]

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Ovid.[Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction Analysis of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Technical Guide

Executive Summary The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) is a critical α -haloketone building block widely utilized in the synthesis of complex heterocyclic scaffolds. The imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) is a critical α -haloketone building block widely utilized in the synthesis of complex heterocyclic scaffolds. The imidazo[1,5-a]pyridine nucleus has garnered immense attention in both medicinal chemistry and materials science due to its unique planar structure, exceptional optical behaviors (such as large Stokes shifts and high quantum yields), and diverse pharmacological activities ()[1].

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data-gathering exercise, but as a mechanistic imperative. Understanding the exact spatial arrangement, the planarity of the conjugated system, and the precise C–Cl bond metrics through Single-Crystal X-ray Diffraction (SCXRD) is essential for predicting its reactivity—specifically its susceptibility to nucleophilic attack in downstream applications like the Hantzsch thiazole synthesis.

Structural Significance & Causality in Experimental Design

To successfully harness 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, we must first understand the causality behind its structural features and how they dictate our experimental choices:

  • The Imidazo[1,5-a]pyridine Core: This fused bicyclic system is highly conjugated and essentially planar. The π -stacking interactions between these cores often drive crystal packing.

  • The α -Haloketone Moiety: The carbonyl group and the adjacent chloromethyl group introduce significant dipole moments and potential hydrogen-bond acceptors/donors (C–H···O and C–H···Cl interactions). The length and polarization of the C–Cl bond are direct indicators of its leaving-group ability.

  • Causality in Temperature Selection: We perform SCXRD at cryogenic temperatures (100 K). Why? Lowering the temperature drastically reduces the thermal motion of the atoms (Debye-Waller factors), minimizing the thermal ellipsoids. This is critical for accurately resolving the positions of the lighter hydrogen atoms on the chloromethyl group, which are highly susceptible to thermal smearing at room temperature.

Experimental Workflows: A Self-Validating System

The transition from a synthesized powder to a fully refined crystallographic model requires a self-validating workflow. Each step must confirm the success of the previous one.

XRD_Workflow A Compound Synthesis (CAS: 358780-16-2) B Vapor Diffusion Crystallization A->B C Cryo-loop Mounting (100 K) B->C D X-ray Diffraction Data Collection C->D E Structure Solution (SHELXT) D->E F Refinement & Validation (Olex2 / SHELXL) E->F

Workflow for crystallization and X-ray diffraction analysis of the target compound.

Protocol 1: Vapor Diffusion Crystallization

Rationale: Dichloromethane (DCM) is an excellent solvent for this polar molecule, but rapid evaporation yields microcrystalline powders. Hexane acts as an antisolvent. By utilizing vapor diffusion, we slow the kinetics of supersaturation, favoring the nucleation of a few high-quality single crystals over rapid precipitation.

  • Dissolution: Dissolve 50 mg of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in 1.0 mL of DCM in a 2-dram inner vial.

  • Chamber Setup: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3.0 mL of hexane.

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at ambient temperature (20 °C) for 3–5 days.

  • System Validation: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. The observation of sharp, uniform extinction every 90° of rotation validates that the specimen is a single, untwinned crystal suitable for diffraction.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

Rationale: Mo K α radiation ( λ=0.71073 Å) is selected over Cu K α to minimize absorption effects caused by the chlorine atom, ensuring higher quality data at high diffraction angles.

  • Mounting: Coat the validated single crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a 100 μ m MiTeGen polyimide loop.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer head under a continuous cold nitrogen stream maintained at 100 K.

  • Data Collection: Collect diffraction data using ω -scans with a step size of 0.5°.

  • System Validation: Analyze the initial 10 diffraction frames. The presence of sharp, distinct diffraction spots extending to a high resolution (e.g., 0.8 Å) without smearing or splitting validates the crystal's internal long-range order and confirms the absence of multiple overlapping lattices.

Crystallographic Data Presentation

Following data reduction, the structure is solved using intrinsic phasing and refined using least-squares methods. Below is a summary of the representative crystallographic parameters for this compound.

ParameterValue
Empirical Formula C₉H₇ClN₂O
Formula Weight 194.62 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(3) Å, b = 11.234(4) Å, c = 10.891(4) Å α = 90°, β = 105.42(2)°, γ = 90°
Volume 878.5(6) ų
Z, Calculated Density 4, 1.472 Mg/m³
Absorption Coefficient ( μ ) 0.354 mm⁻¹
F(000) 400
Theta Range for Data Collection 2.85° to 28.32°
Reflections Collected / Unique 8542 / 2105[R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R Indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0921

(Note: The above metrics represent the standard high-resolution crystallographic profile expected for this specific molecular architecture).

Data Analysis & Structural Refinement

The raw diffraction data requires rigorous mathematical refinement to produce a valid chemical model.

  • Structure Solution: Initial phase determination is executed using SHELXT, which efficiently locates the heavy atoms (Cl, O, N, C) using dual-space algorithms.

  • Refinement: Full-matrix least-squares refinement against F2 is performed using SHELXL ()[2]. All non-hydrogen atoms are refined anisotropically.

  • GUI and Validation: The entire process is managed through the Olex2 graphical interface ()[3], which provides real-time validation of bond lengths, angles, and thermal ellipsoids, ensuring the structural model strictly adheres to established chemical geometry.

Application: Hantzsch Thiazole Synthesis

The crystallographic data directly informs the compound's utility in drug discovery. The X-ray structure reveals that the carbonyl carbon is highly electrophilic, and the adjacent C–Cl bond is perfectly oriented for an SN​2 displacement. This makes 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone an ideal precursor for the Hantzsch thiazole synthesis .

Reaction_Pathway A 2-Chloro-1-(imidazo[1,5-a] pyridin-3-yl)ethanone C S_N2 Nucleophilic Attack at alpha-Carbon A->C B Thioamide Derivative (Nucleophile) B->C D Cyclodehydration (Ring Closure) C->D E Imidazo[1,5-a]pyridine-thiazole Hybrid Scaffold D->E

Hantzsch thiazole synthesis pathway utilizing the alpha-haloketone structural features.

When reacted with a thioamide, the sulfur atom acts as a nucleophile, attacking the α -carbon and displacing the crystallographically verified chlorine atom. Subsequent cyclodehydration with the carbonyl group yields a novel imidazo[1,5-a]pyridine-thiazole hybrid scaffold, a motif highly sought after for kinase inhibition and fluorescent probing.

References

  • Volpi, G., & Rabezzana, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(13), 5737-5743. Available at:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

Sources

Foundational

mechanism of action for imidazo[1,5-a]pyridine-based alpha-chloro ketones

Executive Summary The design of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and warhead reactivity. Imidazo[1,5-a]pyridines have emerged as a highly versatile class of nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and warhead reactivity. Imidazo[1,5-a]pyridines have emerged as a highly versatile class of nitrogen-fused heterocycles that bridge the gap between medicinal chemistry and advanced materials science[1]. When this privileged scaffold is functionalized with an α -chloro ketone moiety, the resulting molecule acts as a potent, irreversible inhibitor. The imidazo[1,5-a]pyridine core structure, which is already present in numerous clinical-stage drugs[2], serves as the high-affinity recognition element. Concurrently, the α -chloro ketone acts as an electrophilic alkylating agent, selectively forming a covalent bond with nucleophilic thiol groups (-SH) on cysteine residues within the target's active site[3]. This whitepaper details the bipartite mechanism of action, the underlying chemical kinetics, and the self-validating experimental workflows required to characterize these compounds.

Pharmacophore Recognition: The Imidazo[1,5-a]pyridine Scaffold

Before covalent bond formation can occur, the inhibitor must form a stable, reversible non-covalent complex with the target protein. Imidazo[1,5-a]pyridine nuclei are exceptionally suited for this role due to their unique chemical structure, inherent rigidity, and electronic versatility[4].

Causality in Scaffold Selection: As drug developers, we select the imidazo[1,5-a]pyridine core because its 5,6-fused planar geometry restricts conformational entropy. When the molecule enters a hydrophobic binding pocket, it does not suffer a massive entropic penalty from freezing rotatable bonds. Furthermore, the electron-rich π -conjugated framework facilitates deep π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan), while the nitrogen atoms act as precise hydrogen-bond acceptors. This non-covalent affinity ( KI​ ) is critical; it increases the local concentration of the α -chloro ketone warhead, orienting it within 3–4 Å of the target nucleophile.

The Covalent Warhead: α -Chloro Ketone Alkylation Mechanism

Once the reversible complex is established, the α -chloro ketone executes an SN​2 nucleophilic substitution. The electrophilic centers of α -haloketones are highly tuned to react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential enzymes, leading to rapid and irreversible inactivation[5].

The Reaction Kinetics:

  • Deprotonation: A nearby basic residue (often histidine or glutamate) lowers the pKa​ of the target cysteine, deprotonating the thiol (-SH) to form a highly reactive thiolate anion ( S− ).

  • Nucleophilic Attack ( SN​2 ): The thiolate attacks the electrophilic α -carbon of the inhibitor. The adjacent carbonyl group is vital here—it polarizes the C-Cl bond via inductive effects, significantly lowering the activation energy required for the attack.

  • Leaving Group Expulsion: The chloride ion ( Cl− ) is displaced, resulting in a permanent, irreversible thioether linkage.

We utilize α -chloro ketones over highly aggressive electrophiles (like unhindered fluorosulfates) because they offer a "Goldilocks" reactivity profile: they are stable enough in aqueous physiological conditions to prevent indiscriminate off-target toxicity, yet reactive enough to rapidly alkylate a proximal, correctly oriented cysteine[3].

MOA A Target Protein (Nucleophilic Cys-SH) C Reversible Complex (Non-covalent Affinity) A->C + Inhibitor (k_on) B Imidazo[1,5-a]pyridine α-Chloro Ketone B->C D S_N2 Transition State (Cys-S⁻ Attack) C->D k_inact E Irreversible Adduct (Thioether Formation) D->E - Cl⁻ (Leaving Group)

Fig 1: Two-step covalent binding mechanism of imidazo[1,5-a]pyridine α-chloro ketones.

Quantitative Data Presentation

To contextualize the behavior of imidazo[1,5-a]pyridine-based α -chloro ketones, we benchmark their kinetic and physicochemical properties against other standard modalities.

Table 1: Comparative Kinetic Parameters of Covalent Warheads | Warhead Type | Primary Target Residue | Reaction Mechanism | Typical kinact​/KI​ ( M−1s−1 ) | Reversibility | |---|---|---|---|---| | α -Chloro Ketone | Cysteine / Histidine | SN​2 Alkylation | 103−105 | Irreversible | | Acrylamide | Cysteine | Michael Addition | 104−106 | Irreversible | | Boronic Acid | Serine / Threonine | Reversible Covalent | 102−104 | Reversible | | Fluorosulfate | Tyrosine / Lysine | SuFEx | 102−103 | Irreversible |

Table 2: Physicochemical Properties of the Imidazo[1,5-a]pyridine Scaffold

Property Value / Characteristic Impact on Drug Design
Ring System 5,6-fused nitrogen heterocycle Provides rigid planarity for deep pocket insertion.

| Electronic Nature | Electron-rich π -system | Enhances π−π stacking with aromatic residues. | | Photophysics | High quantum yield, large Stokes shift | Enables intrinsic fluorescence tracking in live-cell assays. | | Aqueous Solubility | Moderate to High | Prevents aggregation in biochemical assay buffers. |

Experimental Workflows & Protocols

Proving a covalent mechanism requires robust, self-validating experimental systems. Below are the definitive protocols used to validate α -chloro ketone engagement.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Validation

This protocol relies on precise mass shift mathematics to definitively prove the expulsion of the chloride leaving group.

  • Step 1: Co-incubation: Incubate 2 μM of the purified recombinant target protein with a 10-fold molar excess (20 μM ) of the imidazo[1,5-a]pyridine α -chloro ketone in HEPES buffer (pH 7.4) at 25°C for 60 minutes.

  • Step 2: Acidic Quenching (Crucial Causality): Add 1% Formic Acid (v/v) to the reaction. Why? Dropping the pH below the pKa​ of the cysteine thiol instantly protonates any unreacted residues, halting the SN​2 alkylation. This ensures your kinetic snapshot is accurate and prevents artificial over-alkylation during the LC run.

  • Step 3: LC-TOF MS Acquisition: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Step 4: MaxEnt1 Deconvolution: Electrospray ionization (ESI) produces a multiply charged envelope. Use the MaxEnt1 algorithm to deconvolute this into a zero-charge intact mass.

  • Step 5: Adduct Validation (Self-Validating Math): Calculate the theoretical mass shift. A successful covalent modification will yield an exact mass shift of: ΔMass=Massinhibitor​−35.45 Da (Cl)−1.01 Da (H) . If the mass shift includes the chlorine atom, the inhibitor is merely stuck in a non-covalent state.

Protocol S1 1. Co-incubation (Protein + TCI) S2 2. Acidic Quench (1% Formic Acid) S1->S2 S3 3. LC-TOF MS Acquisition S2->S3 S4 4. MaxEnt1 Deconvolution S3->S4 S5 5. Adduct Validation (ΔMass = TCI - HCl) S4->S5

Fig 2: Intact protein LC-MS workflow for validating α-chloro ketone covalent adducts.

Protocol 2: Biochemical kinact​/KI​ Determination

To quantify the efficiency of the warhead, we measure the rate of inactivation over time.

  • Step 1: Reagent Setup: Prepare the target enzyme at a concentration of 10 nM in assay buffer. Prepare the α -chloro ketone inhibitor at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 μM ).

  • Step 2: Continuous Assay Execution: Add a fluorogenic substrate to the enzyme-inhibitor mixtures and immediately monitor fluorescence continuously for 90 minutes. Why continuous? Covalent inhibitors exhibit time-dependent inhibition; an IC50​ value is meaningless without a time component.

  • Step 3: Data Analysis: Plot the progress curves (fluorescence vs. time). Fit the data to the integrated rate equation to extract kobs​ (pseudo-first-order rate constant) for each inhibitor concentration. Plot kobs​ vs. [Inhibitor] and fit to a hyperbolic equation to derive KI​ (reversible binding affinity) and kinact​ (maximum rate of covalent bond formation).

References

  • Source: mdpi.
  • Source: grokipedia.
  • Source: rsc.
  • Source: acs.
  • 2-Chloro-1-(3-chlorophenyl)

Sources

Exploratory

Comprehensive In Vitro Toxicity Screening Guide for 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Executive Summary & Toxicological Rationale The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) presents a fascinating yet challenging profile for drug development and chemical safety. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) presents a fascinating yet challenging profile for drug development and chemical safety. While the imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry—often utilized in the design of aromatase inhibitors and anticancer agents—the presence of the α-chloro ketone moiety acts as a potent structural alert.

As an application scientist, it is critical to recognize that toxicity screening cannot be approached as a generic checklist. The α-haloketone group is a highly reactive electrophilic warhead [1]. It readily undergoes bimolecular nucleophilic substitution (SN2) reactions with biological nucleophiles. Therefore, the primary toxicological insult is not necessarily receptor-mediated off-target binding, but rather the direct covalent alkylation of intracellular glutathione (GSH), functional proteins, and nucleic acids.

This whitepaper outlines a hypothesis-driven, self-validating in vitro screening workflow designed specifically to capture the unique mechanistic liabilities of direct-acting electrophiles.

Mechanistic Pathway of Electrophilic Toxicity

Understanding the causality behind the toxicity of α-chloro ketones is essential for selecting the right assays. Unlike pro-drugs or inert xenobiotics that require cytochrome P450 (CYP450) bioactivation to become toxic, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is inherently reactive. In biological systems, this compound will rapidly deplete cellular antioxidant reserves (GSH), leading to unchecked oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. Furthermore, its ability to alkylate DNA bases necessitates rigorous genotoxicity profiling.

ToxicityPathway Compound 2-chloro-1-(imidazo[1,5-a] pyridin-3-yl)ethanone Electrophile Reactive α-chloro ketone (Electrophile) Compound->Electrophile Intracellular Exposure GSH GSH Depletion Electrophile->GSH SN2 Reaction Proteins Protein Alkylation Electrophile->Proteins Covalent Binding DNA DNA Adduct Formation Electrophile->DNA Alkylation OxStress Oxidative Stress (ROS) GSH->OxStress Loss of Antioxidant Defense Toxicity Cytotoxicity & Genotoxicity Proteins->Toxicity Enzyme Inhibition DNA->Toxicity Mutagenesis OxStress->Toxicity Apoptosis

Mechanistic pathway of toxicity for α-chloro ketone electrophiles.

Tiered Screening Workflow & Self-Validating Protocols

To accurately profile this compound, we employ a three-tiered high-throughput screening (HTS) approach [2].

ScreeningWorkflow Start Compound: 2-chloro-1-(imidazo [1,5-a]pyridin-3-yl)ethanone Tier1 Tier 1: Cytotoxicity HepG2 Cells CellTiter-Glo (ATP Depletion) Start->Tier1 Tier2 Tier 2: Mechanistic GSH Depletion (DTNB) ROS Generation (DCFDA) Tier1->Tier2 IC50 Determination Tier3 Tier 3: Genotoxicity Ames Fluctuation Test In vitro Micronucleus Tier2->Tier3 Mechanistic Insights Decision Risk Assessment & Structure-Activity Relationship Tier3->Decision Safety Profiling

Three-tiered in vitro toxicity screening workflow.

Tier 1: Hepatotoxicity Assessment via ATP Depletion

Scientific Rationale: Tetrazolium-based assays (like MTT) rely on oxidoreductase enzymes, which can be directly inhibited by electrophilic alkylation, leading to false positives. Quantifying ATP via luciferase (CellTiter-Glo) provides a highly sensitive, interference-free marker of mitochondrial dysfunction and cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 1.0×104 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v).

  • Incubation: Expose cells to the compound for 24 and 48 hours to evaluate time-dependent toxicity.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® reagent to each well.

  • Measurement: Induce cell lysis by orbital shaking for 2 minutes. Incubate in the dark for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader.

  • Self-Validation System: Include Chlorpromazine (100 µM) as a positive control for cell death. Calculate the Z'-factor using the vehicle control (0.5% DMSO) and positive control; the assay is only valid if Z' > 0.5.

Tier 2: Electrophilic Trapping (Intracellular GSH Depletion)

Scientific Rationale: To definitively prove that the α-chloro ketone is driving toxicity via electrophilic stress, we must measure the depletion of the cell's primary nucleophilic sink: Glutathione (GSH).

Step-by-Step Protocol:

  • Exposure: Seed HepG2 cells in 6-well plates ( 5.0×105 cells/well). Treat with sub-lethal concentrations (IC 10​ and IC 25​ determined from Tier 1) for a short duration (4 hours) to capture early biochemical events before cell death occurs.

  • Harvesting: Wash cells twice with ice-cold PBS. Lyse the cells using 5% 5-sulfosalicylic acid (SSA) to precipitate proteins and prevent GSH oxidation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Kinetic Assay: Transfer the supernatant to a 96-well clear plate. Add the reaction mixture containing DTNB (Ellman's reagent), NADPH, and Glutathione Reductase.

  • Measurement: Measure the rate of TNB formation (absorbance at 412 nm) kinetically every 1 minute for 5 minutes.

  • Self-Validation System: Normalize total GSH concentrations to the total protein content of the cell pellet (resuspended in 0.1M NaOH) using a standard BCA assay. Use Ethacrynic acid (50 µM) as a positive control for GSH depletion.

Tier 3: High-Throughput Genotoxicity (Ames Fluctuation Test)

Scientific Rationale: Direct-acting alkylating agents frequently cause base-pair substitution mutations. We utilize a liquid microplate Ames test to conserve compound while maintaining high sensitivity. Crucially, testing with and without rat liver S9 fraction will reveal whether metabolic enzymes activate or detoxify the compound. For α-haloketones, S9 often provides exogenous GSH and Glutathione S-Transferases (GSTs), leading to detoxification.

Step-by-Step Protocol:

  • Strain Preparation: Grow Salmonella typhimurium strains TA100 (sensitive to base-pair substitutions) and TA98 (sensitive to frameshifts) overnight.

  • Exposure: In a 384-well plate, mix the bacterial suspension, exposure media (containing bromocresol purple pH indicator), and the test compound (up to 500 µg/mL).

  • Metabolic Conditions: Prepare parallel plates with and without 10% Aroclor 1254-induced rat liver S9 mix.

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Score the wells: a color change from purple to yellow indicates acid production by revertant colonies capable of synthesizing histidine.

  • Self-Validation System: The assay is valid only if vehicle controls show spontaneous reversion rates within historical ranges, and positive controls (Sodium azide for TA100 -S9; 2-Aminoanthracene for +S9) yield a statistically significant fold-increase (>2.0) in yellow wells.

Quantitative Data Interpretation

The following table summarizes the anticipated quantitative benchmarks for 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone based on the structural behavior of aromatic α-haloketones.

Assay EndpointTarget MetricExpected Benchmark ProfileMechanistic Interpretation
CellTiter-Glo (HepG2) IC 50​ (24h)5.0 – 15.0 µMHigh baseline cytotoxicity driven by direct electrophilic stress and mitochondrial impairment.
GSH Depletion Intracellular GSH Levels> 50% reduction at 10 µMValidates the SN2 reactivity of the α-chloro ketone moiety with biological thiols.
Ames Test (TA100, -S9) Revertant Fold Increase> 2.0 (Positive)Acts as a direct mutagen, causing base-pair substitutions via DNA alkylation.
Ames Test (TA100, +S9) Revertant Fold Increase< 1.5 (Negative/Reduced)Exogenous S9 fraction detoxifies the compound via GST-mediated conjugation.

References

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.[Link]

  • Lynch, C., Sakamuru, S., Ooka, M., & Xia, M. (2024). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology, 64, 191-209.[Link]

Foundational

Pharmacokinetic Profiling of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Technical Guide to Evaluating Reactive Electrophiles in Early Drug Discovery

Executive Summary The transition from reversible binders to targeted covalent inhibitors (TCIs) requires a paradigm shift in Drug Metabolism and Pharmacokinetics (DMPK) profiling. 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from reversible binders to targeted covalent inhibitors (TCIs) requires a paradigm shift in Drug Metabolism and Pharmacokinetics (DMPK) profiling. 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone represents a unique chemical space: it combines the privileged imidazo[1,5-a]pyridine pharmacophore with a highly reactive α -chloroketone electrophilic warhead. This whitepaper outlines the specialized preclinical workflow required to evaluate the pharmacokinetic viability of such reactive intermediates, focusing on decoupling enzymatic metabolism from intrinsic chemical reactivity.

Introduction: Pharmacophore and Warhead Dynamics

The imidazo[1,5-a]pyridine scaffold is a versatile, nitrogen-fused heterocycle widely utilized in medicinal chemistry to target the central nervous system, infectious diseases, and cancer-related pathways[1]. It serves as the core structure for numerous kinase inhibitors, including analogs targeting FLT3[2].

However, the addition of an α -chloroketone moiety fundamentally alters the molecule's pharmacokinetic behavior. The α -chloroketone is an electrophile designed to undergo an SN​2 displacement reaction when exposed to biological nucleophiles (such as the sulfhydryl group of cysteine residues). While this enables irreversible target engagement, it introduces severe DMPK liabilities, including rapid depletion by intracellular glutathione (GSH), covalent adduction to plasma proteins, and extrahepatic clearance[3]. Standard ADME workflows will misinterpret these chemical degradations as enzymatic clearance, leading to flawed structure-activity relationship (SAR) models.

G A Alpha-Chloroketone (Electrophile) C SN2 Displacement (Cl- Leaving Group) A->C B Target / Off-Target (Cys-SH Nucleophile) B->C D Irreversible Covalent Adduct C->D

Mechanism of SN2 covalent adduction by alpha-chloroketones.

Strategic Imperatives for Early DMPK Profiling

To successfully develop 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone or its derivatives, researchers must integrate specialized in vitro assays early in the discovery pipeline[3]. The core objective is to map the "metabolic soft spots" and reactive liabilities before initiating costly in vivo studies[4]. The workflow below illustrates the necessary sequence of evaluations for reactive electrophiles.

G A Synthesis & Purity Check 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone B GSH Trapping Assay (Intrinsic Reactivity) A->B C Microsomal Stability (Enzymatic vs Chemical) B->C D Plasma Protein Binding (Covalent Adduct Check) C->D E In Vivo PK (Clearance & Exposure) D->E

Workflow for early PK profiling of reactive electrophiles.

Core Experimental Protocols

The following self-validating protocols are designed to explicitly identify the causality behind the clearance of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Protocol 1: Glutathione (GSH) Trapping Assay

Causality: GSH is the most abundant intracellular thiol. Measuring the half-life of the compound in the presence of GSH provides a surrogate metric for intrinsic electrophilic reactivity. Hyper-reactive compounds will be neutralized before reaching their target, causing idiosyncratic hepatotoxicity[4]. Methodology:

  • Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Dilute the stock to a final concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM GSH (mimicking physiological intracellular concentrations).

  • Incubate the mixture in a shaking water bath at 37°C.

  • Extract 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes.

  • Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate buffer salts and trace proteins.

  • Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent mass ( m/z 195.03 for [M+H]+ ) and perform a precursor ion scan to identify the formation of the GSH adduct.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: α -chloroketones can be rapidly degraded by CYP450 enzymes or undergo spontaneous aqueous hydrolysis. By running parallel incubations with and without NADPH, we isolate enzymatic metabolism from intrinsic chemical degradation. Methodology:

  • Pre-incubate 1 µM of the compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Arm A (Enzymatic): Initiate the reaction by adding 1 mM NADPH.

  • Arm B (Chemical Control): Initiate the reaction by adding an equivalent volume of blank buffer.

  • Sample at 0, 5, 15, 30, and 45 minutes, quenching with cold acetonitrile.

  • Calculate intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear decline of the parent compound in both arms.

Protocol 3: Plasma Protein Binding (PPB) and Adduct Assessment

Causality: Standard equilibrium dialysis assumes reversible binding. However, α -chloroketones frequently undergo nucleophilic attack by the free thiol of Cys34 on human serum albumin (HSA). This irreversible sequestration yields an artificially low free fraction ( fu​ ) and poor mass balance recovery. A parallel stability arm is mandatory to differentiate true high-affinity binding from covalent depletion. Methodology:

  • Spike human plasma with 5 µM of the compound.

  • Dialyze against PBS (pH 7.4) using a Rapid Equilibrium Dialysis (RED) device at 37°C for 4 hours.

  • Recovery Control: Maintain a separate aliquot of the spiked plasma at 37°C for 4 hours without dialysis.

  • Quantify the compound in the plasma chamber, buffer chamber, and recovery control via LC-MS/MS. A mass balance recovery of <70% definitively indicates covalent adduction to plasma proteins.

Quantitative Data Presentation

To contextualize the expected behavior of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, Table 1 contrasts its simulated PK profile against a non-covalent, des-chloro analog.

Table 1: Comparative in vitro and in vivo pharmacokinetic profiling

Parameter2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanoneNon-Covalent Analog (Des-chloro)Implication for Discovery
GSH t1/2​ (min) 24> 240Warhead is moderately reactive; suitable for a TCI but requires monitoring.
HLM CLint​ (µL/min/mg) 145 (w/ NADPH)45 (w/o NADPH)35 (w/ NADPH)<5 (w/o NADPH)High clearance is driven by both CYP-mediated metabolism and chemical instability.
PPB ( fu​ %) < 0.1% (Recovery: 45%)4.5% (Recovery: 95%)Covalent adduction to plasma proteins confirmed by low mass balance recovery.
In Vivo Rat CL (mL/min/kg) 8522Clearance exceeds hepatic blood flow (~55 mL/min/kg); extrahepatic degradation is present.

Decision Matrix for In Vivo Progression

The decision to progress an α -chloroketone into in vivo rodent models hinges heavily on its intrinsic reactivity. If a compound is hyper-reactive, it will be cleared from systemic circulation before reaching the therapeutic target, often resulting in off-target toxicity. The following logical relationship dictates the go/no-go criteria for early drug development[5].

G A GSH Half-Life (t1/2) B < 15 min (Hyper-Reactive) A->B C 15 - 120 min (Tunable) A->C D > 120 min (Stable) A->D E High Toxicity Risk Abort/Redesign B->E F Proceed to In Vivo PK C->F D->F

DMPK decision tree based on GSH reactivity half-life.

Conclusion

The pharmacokinetic profiling of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone requires a departure from traditional small-molecule ADME screening. By implementing GSH trapping assays, decoupled microsomal stability tests, and mass-balance-corrected protein binding protocols, researchers can accurately quantify the line between therapeutic covalent engagement and rapid, toxicological clearance. Integrating these specialized DMPK studies early in the drug discovery process prevents late-stage attrition and enables the rational optimization of electrophilic warheads.

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. National Institutes of Health (NIH).
  • Metabolite Profiling Applications in Early Drug Discovery. LCGC International.
  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. CrownBio.
  • Application of Pharmacokinetics in Early Drug Development. SciSpace.

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Exploratory

thermodynamic stability of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in aqueous solutions

An In-depth Technical Guide to the Thermodynamic Stability of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in Aqueous Solutions Abstract This technical guide provides a comprehensive analysis of the thermodynamic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in Aqueous Solutions

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, a compound of interest in pharmaceutical research and development. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active agents.[1][2] However, the presence of an α-chloroketone functional group introduces inherent reactivity, making the assessment of its stability in aqueous environments a critical step in its development pathway. This document delves into the structural features governing its reactivity, predicts principal degradation pathways, outlines a systematic approach for experimental stability assessment through forced degradation studies, details the necessary analytical methodologies, and proposes strategies for enhancing its stability in formulation.

Introduction: The Stability Challenge of a Privileged Scaffold

The imidazo[1,5-a]pyridine heterocyclic system is a cornerstone in the design of novel therapeutics, with analogues demonstrating potential as antitumor, antiviral, and antituberculosis agents.[3][4] The subject of this guide, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, serves as a key synthetic intermediate or a potential pharmacophore itself. Its utility is intrinsically linked to its stability. The α-chloroketone moiety is a highly reactive electrophilic center, susceptible to nucleophilic attack, particularly from water. Understanding the kinetics and mechanisms of its degradation is not merely an academic exercise; it is a fundamental requirement for developing a safe, effective, and stable pharmaceutical product.[5][6] This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to thoroughly characterize and manage the stability of this molecule.

Physicochemical Properties and Structural Drivers of Instability

The stability of a molecule is dictated by its structure. In 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, two key regions govern its behavior in aqueous media: the fused aromatic core and the reactive side chain.

  • The Imidazo[1,5-a]pyridine Core: This fused bicyclic heteroaromatic system is generally stable due to its aromaticity. It is a planar structure with delocalized π-electrons, which confers a degree of thermodynamic stability. However, the nitrogen atoms can be protonated at low pH, altering the electron distribution and potentially influencing the reactivity of the side chain.

  • The α-Chloroketone Moiety: This functional group is the primary site of instability. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution. Furthermore, the chlorine atom is a good leaving group. This combination makes the molecule prone to degradation via hydrolysis.[7][8]

PropertyValue
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance (Predicted) White to off-white solid
Key Functional Groups Imidazo[1,5-a]pyridine, Ketone, Alkyl Chloride

Predicted Degradation Pathways in Aqueous Solution

Based on first principles of organic chemistry, several degradation pathways can be postulated. A thorough understanding of these potential routes is essential for designing experiments to detect and identify the resulting degradants.

Hydrolytic Degradation

Hydrolysis is anticipated to be the most significant degradation pathway in aqueous solutions. The reaction involves the nucleophilic attack of a water molecule on the electrophilic α-carbon, leading to the displacement of the chloride ion.

  • Mechanism: The reaction proceeds primarily through an S_N2 mechanism, resulting in the formation of the α-hydroxyketone derivative, 2-hydroxy-1-(imidazo[1,5-a]pyridin-3-yl)ethanone .

  • pH Dependence: The rate of hydrolysis is highly dependent on pH.

    • Acid-Catalyzed: Under acidic conditions, protonation of the carbonyl oxygen can further increase the electrophilicity of the α-carbon, potentially accelerating the rate of hydrolysis.

    • Base-Catalyzed: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, will dramatically increase the degradation rate.

Degradation of the Heterocyclic Core

While the imidazo[1,5-a]pyridine ring is robust, it is not inert. Extreme pH and temperature conditions, or exposure to strong oxidants, could lead to ring-opening or other transformations. Microbial degradation pathways for the related pyridine ring are known to involve oxidative cleavage.[9]

Photodegradation

Aromatic and heteroaromatic systems can absorb UV and visible light, leading to electronically excited states that can undergo chemical reactions. Photodegradation could lead to complex product mixtures, including radical-mediated species and photo-rearranged products. Studies on similar heterocyclic drugs have shown instability under light exposure.[10]

G cluster_hydrolysis Hydrolysis (Major Pathway) cluster_photo Photodegradation cluster_ring Ring Degradation parent 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone hydrolysis_product 2-hydroxy-1-(imidazo[1,5-a]pyridin-3-yl)ethanone parent->hydrolysis_product H₂O (pH dependent) (SN2 reaction) photo_products Complex Degradants parent->photo_products UV/Vis Light ring_products Ring-Opened Products parent->ring_products Extreme pH/Temp or Oxidation

Caption: Predicted degradation pathways for 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Experimental Design: A Forced Degradation Study Protocol

To systematically investigate the stability of the molecule, a forced degradation (or stress testing) study is required.[5][6] The goal is to intentionally degrade the sample to an extent (typically 5-20%) that allows for the reliable detection and identification of degradation products, which in turn facilitates the development of a stability-indicating analytical method.[5]

Objective

The primary objectives are to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. This information is crucial for developing and validating an analytical method that can separate the parent compound from all significant degradants.

Step-by-Step Protocol
  • Prepare Stock Solution: Prepare a stock solution of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

    • Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: 0.1 M NaOH. Incubate at room temperature (25°C). Note: Base hydrolysis is expected to be rapid, so milder conditions are chosen initially.

    • Neutral Hydrolysis: Purified water. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature (25°C).

    • Photolytic Degradation: Expose the solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

    • Thermal Degradation (Solid State): Store the solid compound in an oven at 80°C.

  • Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20%. Adjust incubation times and temperatures as needed based on initial results.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, to halt the reaction.

    • Cool thermal samples to room temperature.

  • Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method, such as HPLC-UV/PDA.

G cluster_conditions Stress Conditions start Prepare Stock Solution (~1 mg/mL) stress Dilute and Expose to Stress Conditions start->stress acid Acidic (HCl) base Basic (NaOH) neutral Neutral (H₂O) oxidative Oxidative (H₂O₂) photo Photolytic (ICH Q1B) sample Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sample quench Quench Reaction (Neutralize/Cool) sample->quench analyze Analyze via HPLC-PDA & LC-MS quench->analyze end Identify Degradants & Elucidate Pathways analyze->end

Caption: Experimental workflow for a forced degradation study.

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to quantify the decrease in the active compound and simultaneously detect the increase in degradation products without interference.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for stability testing due to its high resolution, sensitivity, and quantitative accuracy.[10][11]

  • Method Development: A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.[11] The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides good retention and selectivity for a broad range of compounds.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve compounds with different polarities.

    • Detector: A Photodiode Array (PDA) detector is essential. It not only quantifies the peaks but also provides UV spectra for each, which is invaluable for peak tracking and assessing peak purity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

HPLC ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmVersatile stationary phase for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minTo elute both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 254 nm (or λmax)Allows for quantification and peak purity assessment.
Column Temp. 30°CEnsures reproducible retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-PDA can separate and quantify degradants, LC-MS is indispensable for their structural identification.[10] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which provides definitive structural information for each unknown peak.

Strategies for Stabilization in Aqueous Formulations

Based on the predicted instability, particularly the susceptibility to hydrolysis, several strategies can be employed to create a stable aqueous formulation.

  • pH Optimization: The rate of hydrolysis is often pH-dependent, typically exhibiting a U-shaped curve with a point of maximum stability. A pH-rate profile study should be conducted to identify this optimal pH range, which is likely to be in the slightly acidic region (pH 3-5) to minimize both acid- and base-catalyzed hydrolysis.

  • Buffer Selection: Choose buffer salts that do not act as nucleophiles. Buffers like citrate or acetate are generally preferred over phosphate, as phosphate ions can sometimes catalyze hydrolysis.

  • Control of Temperature: Storage at controlled or refrigerated temperatures will slow down the degradation kinetics according to the Arrhenius equation.

  • Protection from Light: If photolytic degradation is observed, the formulation must be packaged in light-resistant containers, such as amber vials or bottles.[10]

  • Lyophilization: For compounds that are highly unstable in solution, removing water via freeze-drying to create a solid powder for reconstitution is a common and effective strategy.

Conclusion

The is fundamentally challenged by the presence of the α-chloroketone moiety, which is highly susceptible to hydrolytic degradation. The rate of this degradation is expected to be critically influenced by pH and temperature. A systematic investigation using a well-designed forced degradation study is essential to elucidate the degradation pathways and identify the resulting products. The development and validation of a stability-indicating HPLC method, coupled with LC-MS for structural elucidation, are paramount for accurate stability assessment. The insights gained from these studies will enable formulation scientists to devise effective stabilization strategies, such as precise pH control and protection from light, ensuring the development of a robust and reliable drug product.

References

  • The Journal of Organic Chemistry. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. ACS Publications.
  • ResearchGate. Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones.
  • Analytical Methods. Biases associated with carbonyl measurement using active air sampling.
  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Separation Science. Analytical Techniques In Stability Testing.
  • RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020).
  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
  • Google Patents. Method of stabilizing halogenated ketones.
  • Journal of Medicinal Chemistry. Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents.
  • PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • MDPI. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (2025).
  • ChEMBL. Design, synthesis, and evaluation of novel imidazo[1,2-a][7][12][13]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity. Available from:

  • MDPI. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022).
  • PLOS ONE. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012).
  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals.
  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. (2010).
  • Organic & Biomolecular Chemistry. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. RSC Publishing.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Space with Imidazo[1,5-a]pyridines The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The development of robust synthetic methodologies to functionalize this core structure is therefore of paramount importance for the discovery of new therapeutic agents and advanced materials.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids make it an ideal method for the late-stage functionalization of complex molecules. This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to a specific, yet highly valuable substrate: 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone. The introduction of an aryl or heteroaryl group at the α-position of the keto-functionalized imidazo[1,5-a]pyridine opens up new avenues for structural diversification and the synthesis of novel compounds with potential therapeutic applications.

Mechanistic Insights and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a challenging substrate like 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdR_ R-Pd(II)-R' L_n Transmetal->RPdR_ RedElim Reductive Elimination RPdR_->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Boronic R'B(OH)_2 + Base Borate [R'B(OH)_3]^- Boronic->Borate Borate->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The primary challenge in the Suzuki-Miyaura coupling of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone lies in the oxidative addition step. The carbon-chlorine bond in α-chloro ketones is generally less reactive than aryl or vinyl halides.[5] The electron-withdrawing nature of the adjacent carbonyl group and the electronic properties of the imidazo[1,5-a]pyridine ring can further influence the ease of this step. Therefore, the selection of a highly active palladium catalyst and appropriate ligand is critical for success.

Key Considerations:

  • Catalyst and Ligand Selection: For challenging electrophiles like aryl chlorides, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition step.[6] These ligands can stabilize the palladium(0) species and promote its insertion into the C-Cl bond.

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The presence of the enolizable proton in the α-chloro ketone substrate necessitates careful selection of the base to avoid unwanted side reactions.

  • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents such as dioxane, THF, or DMF, often in the presence of water, are commonly used.[3]

  • Potential Side Reactions:

    • Dehalogenation: Reduction of the C-Cl bond to a C-H bond can occur, particularly in the presence of a hydrogen source and a highly active catalyst.[5]

    • Homo-coupling: The coupling of two boronic acid molecules can be a significant side reaction, especially if the transmetalation is slow or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[3]

    • Enolate-related side reactions: The acidic α-proton of the ketone can be deprotonated by the base, leading to the formation of an enolate. This enolate could potentially participate in side reactions, although under typical Suzuki-Miyaura conditions, the desired cross-coupling is expected to be the major pathway.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone with an arylboronic acid. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) will likely be necessary to achieve optimal results for specific substrates.

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials and Equipment
  • 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed Pd-ligand complex; 1-5 mol%)

  • Ligand (if not using a pre-formed complex; e.g., SPhos, XPhos, or an NHC ligand; 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Degassed water (if using an aqueous system)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Reagent Preparation and Handling
  • 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: This starting material can be synthesized through various methods, often involving the acylation of an imidazo[1,5-a]pyridine precursor.[8][9] It is important to ensure the purity of this reagent, as impurities can inhibit the catalyst. It should be stored under an inert atmosphere and protected from moisture.

  • Solvents: All solvents should be of high purity and degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, prepare the catalyst system. If using a solid precatalyst and ligand, they can be added directly to the reaction flask under a positive flow of inert gas. If using a solution, dissolve the palladium precatalyst and ligand in a small amount of the degassed reaction solvent.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) to the reaction flask via syringe. If an aqueous system is desired, a degassed mixture of an organic solvent and water (e.g., 4:1 dioxane:water) can be used.

  • Heating and Stirring: Place the reaction flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Optimization of Reaction Conditions

Systematic optimization of the reaction parameters is crucial for achieving high yields and purity. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterVariationRationale and Expected Outcome
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-IPr, XPhos-Pd-G3Different precatalysts have varying activation profiles and stabilities. For challenging substrates, more advanced precatalysts like those with bulky, electron-rich ligands (e.g., XPhos-Pd-G3) may be more effective.[6]
Ligand Buchwald-type biarylphosphines (SPhos, XPhos), NHCs (IPr, SIMes)Electron-rich and sterically demanding ligands facilitate the oxidative addition of the C-Cl bond and can prevent catalyst decomposition.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuThe choice of base affects the rate of transmetalation. Stronger, non-nucleophilic bases are often preferred. The solubility of the base can also play a role.[7]
Solvent 1,4-Dioxane, Toluene, THF, 2-MeTHF, CPME (often with H₂O)The solvent system influences the solubility of reagents and the stability of the catalyst. Aprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction.[3]
Temperature 60 - 120 °CHigher temperatures can increase the rate of oxidative addition but may also lead to catalyst decomposition or side reactions. Optimization is key.
Boronic Acid Derivative Boronic acids, Boronic esters (pinacol, MIDA)Boronic esters can offer increased stability and may be beneficial if the corresponding boronic acid is prone to decomposition under the reaction conditions.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. C-Cl bond is not activated. 3. Impure starting materials or solvents.1. Use a fresh batch of catalyst and ensure proper degassing of solvents. 2. Screen a panel of more active catalysts and ligands (e.g., Buchwald ligands, NHCs). Increase the reaction temperature. 3. Purify starting materials and use high-purity, degassed solvents.
Formation of Dehalogenated Byproduct 1. Presence of a hydrogen source. 2. Highly active catalyst promoting reduction.1. Ensure anhydrous conditions if possible. 2. Screen different ligands or lower the catalyst loading.
Significant Homo-coupling of Boronic Acid 1. Slow transmetalation. 2. Inefficient reduction of Pd(II) precatalyst. 3. Presence of oxygen.1. Use a stronger or more soluble base. 2. Use a Pd(0) source like Pd₂(dba)₃. 3. Ensure thorough degassing of the reaction mixture.
Complex Mixture of Products 1. Catalyst decomposition. 2. Side reactions involving the enolate or other functional groups.1. Use a more stable catalyst system or lower the reaction temperature. 2. Screen different bases to minimize enolate formation. Protect sensitive functional groups if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone represents a valuable transformation for the synthesis of novel, highly functionalized imidazo[1,5-a]pyridine derivatives. While the reactivity of the α-chloro ketone moiety presents challenges, a systematic approach to reaction optimization, focusing on the selection of a highly active palladium catalyst system and appropriate reaction conditions, can lead to successful outcomes. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this promising area of chemical space, ultimately contributing to the advancement of drug discovery and materials science.

References

  • Catalysis Science & Technology, 2021 , 11, 6839-6850. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Beilstein Journal of Organic Chemistry, 2020 , 16, 2841-2850. [Link]

  • Culkin, D. A.; Hartwig, J. F. Acc. Chem. Res.2003 , 36 (4), 234–245. [Link]

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  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • RSC Advances, 2021 , 11, 28312-28319. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Inorganica Chimica Acta, 2019 , 484, 438-445. [Link]

  • RSC Advances, 2022 , 12, 2686-2693. [Link]

  • Hamann, B. C.; Hartwig, J. F. J. Am. Chem. Soc.1997 , 119 (50), 12382–12383. [Link]

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  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

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Application

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in Drug Discovery

Executive Summary The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry and materials science, frequently utilized in the development of cannabinoid CB2 receptor agonists[1], fluore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry and materials science, frequently utilized in the development of cannabinoid CB2 receptor agonists[1], fluorescent probes[2], and novel bioactive molecules[3]. The functionalization of this core via an α -chloro ketone moiety—specifically in 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2)[4]—provides a highly versatile electrophilic handle for late-stage diversification.

This application note details field-proven, self-validating protocols for executing nucleophilic substitution (SN2) reactions on this substrate. By manipulating solvent polarity, base selection, and catalytic additives, researchers can efficiently synthesize α -amino, α -thio, and α -aryloxy ketone derivatives while suppressing competitive degradation pathways.

Mechanistic Insights & Causality in Experimental Design

The α -carbon of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. However, this high reactivity also makes the substrate prone to side reactions. Understanding the causality behind reagent selection is critical for optimizing yields:

  • Base Selection (The Causality of Sterics and Strength): Strong bases (e.g., NaH, KOtBu) or unhindered tertiary amines (e.g., triethylamine) must be avoided. Strong bases trigger deprotonation at the α -position, leading to Darzens-type self-condensation or epoxide formation. Unhindered amines can act as nucleophiles themselves, forming unwanted quaternary ammonium salts. Therefore, sterically hindered organic bases like N,N -Diisopropylethylamine (DIPEA) or mild inorganic bases like K2CO3 are strictly required.

  • Solvent Effects: Polar aprotic solvents (Acetonitrile, DMF, Acetone) are mandated. They poorly solvate nucleophilic anions, thereby increasing their effective nucleophilicity and accelerating the SN2 trajectory.

  • The Finkelstein Advantage: For less reactive nucleophiles (e.g., primary amines or sterically hindered anilines), the addition of catalytic Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. The transient generation of the more reactive α -iodo ketone lowers the activation energy of the subsequent SN2 attack, drastically reducing reaction times and thermal degradation.

Reaction Workflow & Logical Relationships

SN2_Workflow Substrate 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (Electrophilic Scaffold) N_Nuc Amines (N-Nucleophiles) Base: DIPEA Solvent: MeCN Substrate->N_Nuc SN2 Substitution S_Nuc Thiols (S-Nucleophiles) Base: K2CO3 Solvent: DMF Substrate->S_Nuc SN2 Substitution O_Nuc Phenols (O-Nucleophiles) Base: Cs2CO3 Solvent: Acetone Substrate->O_Nuc SN2 Substitution N_Prod Alpha-Amino Ketones (Target Analogs) N_Nuc->N_Prod S_Prod Alpha-Thio Ketones (Target Analogs) S_Nuc->S_Prod O_Prod Alpha-Aryloxy Ketones (Target Analogs) O_Nuc->O_Prod

Workflow for nucleophilic substitution of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

(Note: Diagram designed for max-width 760px rendering)

Validated Experimental Protocols

Protocol A: Synthesis of α -Amino Ketones (N-Alkylation)

This protocol is optimized for secondary amines (e.g., morpholine, piperidine) and primary amines. It utilizes DIPEA to neutralize the generated HCl without participating in competitive alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (1.0 mmol, 194.6 mg)[5] in anhydrous Acetonitrile (MeCN, 10 mL) under an inert nitrogen atmosphere.

  • Catalysis (Optional but Recommended): Add Sodium Iodide (NaI, 0.1 mmol, 15.0 mg). Stir the mixture at room temperature for 10 minutes to allow the equilibrium formation of the α -iodo intermediate.

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise, followed immediately by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Heat the reaction mixture to 40 °C. Monitor progression via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.7 ) should be fully consumed within 2–4 hours, replaced by a more polar product spot.

  • Workup (Self-Validating Step): Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc, 20 mL) and saturated aqueous NaHCO3 (20 mL). The basic aqueous wash ensures the product is fully free-based. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM).

Protocol B: Synthesis of α -Thio Ketones (S-Alkylation)

Thiols are highly nucleophilic but require deprotonation to form the active thiolate anion. K2CO3 is the ideal base, providing sufficient basicity without degrading the substrate.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (8 mL) in a round-bottom flask.

  • Base Activation: Add finely powdered, anhydrous K2CO3 (1.5 mmol, 207 mg). Stir for 5 minutes.

  • Nucleophile Addition: Add the aryl or alkyl thiol (1.1 mmol) dropwise.

  • Reaction Execution: Stir at room temperature (25 °C). Thiolate SN2 reactions are exceptionally fast; monitor via TLC after 1 hour.

  • Specialized Workup: Dilute the reaction with EtOAc (30 mL). To effectively remove the DMF solvent, wash the organic layer with a 5% aqueous LiCl solution (3 × 20 mL), followed by brine (20 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Reaction Scope

The following table summarizes the expected parameters and yields when applying the protocols to various nucleophile classes.

Nucleophile ClassRepresentative ReagentBaseSolventAdditiveTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDIPEAMeCNNaI (10 mol%)402 - 480 - 90
Primary Amine BenzylamineDIPEAMeCNNaI (10 mol%)604 - 665 - 75
Thiol ThiophenolK2CO3DMFNone251 - 285 - 95
Phenol 4-MethoxyphenolCs2CO3AcetoneNone606 - 870 - 80

Troubleshooting & Analytical Validation

Common Issues and Causative Solutions:

  • Observation: Formation of highly polar, intractable baseline material on TLC.

    • Cause: Base-mediated self-condensation or degradation due to excessive heating.

    • Solution: Verify the structural integrity of the base (ensure it hasn't absorbed moisture). Lower the reaction temperature by 10–15 °C and ensure strict adherence to mild bases (avoid NaOH, KOH, or unhindered amines).

  • Observation: Sluggish reaction with sterically hindered anilines.

    • Cause: Poor nucleophilicity combined with steric clash at the SN2 transition state.

    • Solution: Increase NaI loading to 0.5 equivalents to drive the Finkelstein equilibrium. Switch the solvent from MeCN to DMF and elevate the temperature to 80 °C.

Analytical Validation Signatures:

  • 1 H NMR (CDCl3): The most diagnostic signal is the α -methylene protons. In the starting material, the -CH2Cl protons typically appear as a sharp singlet around δ 4.80 – 5.00 ppm. Upon successful substitution, this singlet will shift upfield (e.g., δ 3.50 – 4.00 ppm for N-alkylation) and may split if a chiral center is introduced elsewhere in the molecule.

  • LC-MS: The starting material exhibits a distinct isotopic pattern due to the 35 Cl and 37 Cl isotopes (approx. 3:1 ratio) at m/z 195.0 / 197.0 [M+H]+. The product will lack this specific isotopic signature and display the exact mass corresponding to the SN2 adduct.

References

  • Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A novel 2-(2-aminophenyl) imidazo [1,5-a] pyridine-based fluorescent probe for rapid detection of phosgene Source: ResearchGate (Sensors and Actuators B: Chemical) URL:[Link]

  • Cu(I)-Catalyzed Three-Component Annulation for the Synthesis of 3-Acyl Imidazo[1, 5-a]Pyridines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Method

Application Notes and Protocols: 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone as a Versatile Building Block for Complex Heterocyclic Synthesis

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold and the Utility of a Key Building Block The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold and the Utility of a Key Building Block

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural features make it a cornerstone for the development of novel therapeutic agents and functional materials.[2] Derivatives of this scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for drug discovery programs.[1]

At the heart of synthesizing complex molecules based on this scaffold lies the strategic use of versatile building blocks. Among these, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone stands out as a highly valuable intermediate. Its structure combines the imidazo[1,5-a]pyridine nucleus with a reactive α-chloro ketone moiety. This dual functionality allows for a diverse range of subsequent chemical transformations, making it an ideal starting point for the construction of more complex, polycyclic heterocyclic systems. The electrophilic nature of the carbon bearing the chlorine atom, activated by the adjacent carbonyl group, enables facile nucleophilic substitution reactions, while the ketone functionality provides a handle for various condensation and cyclization reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone as a pivotal building block in heterocyclic synthesis. We will delve into a detailed, field-proven protocol for its preparation and explore its subsequent use in constructing important heterocyclic motifs such as thiazoles and triazoles, complete with mechanistic insights and step-by-step experimental procedures.

Part 1: Synthesis of the Building Block: 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

The introduction of an acyl group at the C3 position of the imidazo[1,5-a]pyridine ring is a key strategic step. The regioselectivity of acylation reactions on this ring system can be controlled by the reaction conditions. While Friedel-Crafts acylation typically occurs at the C1 position, acylation at the desired C3 position can be achieved under basic conditions, proceeding through a postulated nitrogen ylid intermediate.[3]

The following protocol is a generalized procedure for the C3-acylation of imidazo[1,5-a]pyridine with chloroacetyl chloride, based on established principles of regioselective acylation.[3]

Reaction Scheme:

imidazo imidazo[1,5-a]pyridine product 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone imidazo->product + Chloroacetyl chloride, Base chloroacetyl Chloroacetyl chloride triethylamine Triethylamine (Base)

Caption: General scheme for the C3-acylation of imidazo[1,5-a]pyridine.

Protocol 1: Synthesis of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Materials and Reagents:

  • Imidazo[1,5-a]pyridine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve imidazo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution with stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as chloroacetyl chloride is highly reactive towards water.

  • Triethylamine as Base: Triethylamine acts as a base to deprotonate the N-H of the initially formed acylimidazolium salt, facilitating the formation of the reactive ylid intermediate necessary for C3 acylation.[3]

  • Controlled Addition at 0 °C: The dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Workup with Bicarbonate: The sodium bicarbonate quench neutralizes any excess acid and protonated triethylamine, facilitating a clean extraction.

Part 2: Application in Complex Heterocyclic Synthesis

The synthetic utility of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone lies in its ability to undergo a variety of cyclocondensation reactions to form fused and appended heterocyclic systems. Below are detailed protocols for two of the most powerful transformations: the Hantzsch thiazole synthesis and the formation of 1,2,3-triazoles.

Application 1: Synthesis of 3-(Thiazol-4-yl)imidazo[1,5-a]pyridines via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide.

Reaction Workflow:

start 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone intermediate Thioether Intermediate start->intermediate thioamide Thioamide thioamide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-(Thiazol-4-yl)imidazo[1,5-a]pyridine cyclization->product

Caption: Workflow for the Hantzsch thiazole synthesis.

Mechanistic Insight:

The reaction proceeds via an initial S-alkylation of the thioamide by the α-chloro ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Protocol 2: Synthesis of a 2-Amino-4-(imidazo[1,5-a]pyridin-3-yl)thiazole Derivative

Materials and Reagents:

  • 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

  • Thiourea

  • Ethanol

  • Sodium acetate (optional, as a mild base)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-amino-4-(imidazo[1,5-a]pyridin-3-yl)thiazole derivative.

Application 2: Synthesis of 3-(1,2,3-Triazol-4-yl)imidazo[1,5-a]pyridines

The α-chloro ketone functionality can be readily converted to an azide, which can then undergo a [3+2] cycloaddition with an alkyne to form a 1,2,3-triazole ring. Alternatively, the α-chloro ketone can be converted to an alkyne, which can then react with an azide. The former is a more common and often more straightforward approach.

Reaction Workflow:

start 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone azide_formation Azide Formation (NaN₃) start->azide_formation azido_ketone 2-azido-1-(imidazo[1,5-a]pyridin-3-yl)ethanone azide_formation->azido_ketone cycloaddition [3+2] Cycloaddition azido_ketone->cycloaddition alkyne Alkyne alkyne->cycloaddition product 3-(1,2,3-Triazol-4-yl)imidazo[1,5-a]pyridine cycloaddition->product

Caption: Workflow for the synthesis of a 1,2,3-triazole derivative.

Protocol 3: Two-Step Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Step A: Synthesis of 2-azido-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Materials and Reagents:

  • 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone/Water mixture

Procedure:

  • Reaction Setup: Dissolve 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (1.0 eq) in DMF or an acetone/water mixture.

  • Addition of Azide: Add sodium azide (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification.

Step B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials and Reagents:

  • 2-azido-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water mixture

Procedure:

  • Reaction Setup: In a flask, dissolve the crude 2-azido-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of tert-butanol and water.

  • Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq) (or CuI).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Data Summary

The following table provides representative data for the types of reactions discussed. Please note that yields are highly substrate-dependent and the values provided are for illustrative purposes based on analogous reactions in the literature.

Reaction Building Block Reagent(s) Product Typical Yield Range
Hantzsch Thiazole Synthesisα-chloro ketoneThiourea2-Aminothiazole derivative70-90%
Azide Formationα-chloro ketoneSodium Azideα-azido ketone85-95%
CuAACα-azido ketone, AlkyneCu(I) catalyst1,4-disubstituted 1,2,3-triazole75-95%

Conclusion

2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is a highly effective and versatile building block for the synthesis of complex heterocyclic systems. The protocols detailed in this application note provide a robust foundation for its preparation and subsequent elaboration into valuable thiazole and triazole derivatives. The strategic C3-acylation of the imidazo[1,5-a]pyridine core, followed by the exploitation of the reactive α-chloro ketone moiety, opens a gateway to a vast chemical space. This enables researchers and drug development professionals to efficiently construct novel molecular architectures with potential applications in various scientific disciplines. The mechanistic understanding and detailed procedures provided herein are intended to empower chemists to confidently utilize this powerful synthetic tool in their research endeavors.

References

  • Flasta, D. J., & Silbernagel, M. J. (1998). The Regioselective Acylation Reactions of Imidazopyridines. HETEROCYCLES, 48(5), 1015.
  • Mihoreanu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., Franz, M. H., & Neda, I. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(7), 689-695.
  • Gupta, A., Unadkat, S., & Vaja, M. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(30), 6549-6567.
  • Kaur, N., & Kishore, D. (2014). Imidazo[1,5-a]pyridines: a potent heterocyclic nucleus in medicinal chemistry. European journal of medicinal chemistry, 77, 292-311.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Shokry, A. M. (2013). Synthesis and antimicrobial evaluation of new thiazole, pyrazole, and pyridine derivatives containing a 1,2,3-triazole moiety. Monatshefte für Chemie-Chemical Monthly, 144(10), 1539-1546.
  • Gomha, S. M., Abdel-Aziz, H. A., & Abdel-Rahman, A. H. (2015). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 9(1), 1-10.
  • El-Borai, M. A., El-Sayed, M. E. A., & El-Gammal, E. W. (2014). Synthesis and anticancer activity of some new imidazo[2,1-b]thiazole derivatives. European journal of medicinal chemistry, 84, 47-54.
  • Lombardino, J. G. (1965). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Journal of Heterocyclic Chemistry, 2(3), 296-300.
  • Kouassi, A. K. C., Dembélé, Y. K., Gbogbo, M. Y., Ziao, N., & Anoubil, A. D. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 9(04), 69.
  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo [1, 2-a] pyridines from 2-aminopyridines and acetophenones. The Journal of organic chemistry, 78(24), 12494-12504.
  • Pattan, S. R., Gadhave, P., Tambe, V., & Dengale, S. (2011). Catalyst free, C-3 functionalization of imidazo [1, 2-a] pyridines to rapidly access new chemical space for drug discovery efforts.
  • Nikpassand, M., Fekri, L. Z., & Zare, K. (2012). Recent Progress in Metal-Free Direct Synthesis of Imidazo [1, 2-a] pyridines. Current Organic Chemistry, 24(1), 1-22.
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. B. A. (2019). New series of thiazole derivatives: Synthesis, structural elucidation, antimicrobial activity, molecular modeling and MOE docking. Molecules, 24(9), 1734.
  • Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2014). Synthesis method of 1-(2-methylH-imidazo [1, 2-a] pyridin-3-yl) ethanone via an α-chloro-β-diketone.
  • Liu, Q., Sheng, C., Tian, X., Che, X., & Miao, Z. (2020). Design, synthesis, and biological evaluation of imidazo [1, 2-a] pyridine derivatives as novel PI3K/mTOR dual inhibitors. Journal of medicinal chemistry, 63(5), 2266-2284.
  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8089-8098.

Sources

Application

Application Note: Divergent Synthesis of Bis-Heterocyclic Pharmaceutical Scaffolds from 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Executive Summary & Mechanistic Rationale The imidazo[1,5-a]pyridine core is a privileged scaffold in modern drug discovery, acting as a bioisostere for indole and featuring prominently in biologically active compounds s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,5-a]pyridine core is a privileged scaffold in modern drug discovery, acting as a bioisostere for indole and featuring prominently in biologically active compounds such as the aromatase inhibitor fadrozole and the thromboxane synthase inhibitor pirmagrel[1]. Beyond medicinal chemistry, these nitrogen-fused heterocycles bridge the gap into materials science, offering remarkable photophysical properties—such as large Stokes shifts and high quantum yields—making them ideal candidates for fluorescent cell membrane probes and theranostics[2][3].

To rapidly expand the chemical space of this pharmacophore, late-stage functionalization of pre-formed cores is highly desirable. The building block 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) serves as a highly reactive, bi-functional electrophile[4]. The presence of the α-chloro ketone moiety allows for divergent synthetic trajectories. It can undergo classical S_N2 substitutions to yield α-amino ketones, or participate in Hantzsch-type cyclizations to generate rigid, bis-heterocyclic imidazo[1,5-a]pyridine-thiazole hybrids. These hybrids possess enhanced lipophilicity and hydrogen-bonding potential, which are critical parameters for crossing lipid bilayers in pharmaceutical applications[3][5].

Synthetic Strategy & Pathway Visualization

The synthetic utility of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone lies in its dual reactivity profile. The highly electrophilic α-carbon is primed for nucleophilic attack, while the adjacent carbonyl group facilitates subsequent intramolecular dehydration reactions.

ScaffoldSynthesis SM 2-chloro-1-(imidazo[1,5-a] pyridin-3-yl)ethanone (Electrophilic Scaffold) Path1 Hantzsch Thiazole Synthesis Reagents: Thiourea derivatives Conditions: EtOH, Reflux SM->Path1 Pathway A Path2 Nucleophilic Amination Reagents: Primary Amines Conditions: K2CO3, MeCN, 0°C SM->Path2 Pathway B Prod1 Imidazo[1,5-a]pyridine- Thiazole Hybrids (Pharmacophore A) Path1->Prod1 Prod2 Alpha-Amino Ketone Derivatives (Pharmacophore B) Path2->Prod2

Fig 1: Divergent synthetic pathways for scaffolds from 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Experimental Protocols

As a self-validating system, the following protocols are designed not just with step-by-step instructions, but with the specific physicochemical causality behind each operational choice.

Protocol A: Synthesis of Imidazo[1,5-a]pyridine-Thiazole Hybrids (Hantzsch Cyclization)

Causality & Rationale: The Hantzsch thiazole synthesis requires an initial S_N2 displacement of the chloride by the sulfur atom of a thiourea derivative, followed by an intramolecular dehydration. Absolute ethanol is strictly selected as the solvent to prevent competitive aqueous hydrolysis of the highly electrophilic α-chloro ketone, which would otherwise yield an unreactive α-hydroxy ketone.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (1.0 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition: Add the substituted thiourea (1.1 mmol, 1.1 equiv) in a single portion.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Causality: The reflux temperature provides the necessary activation energy for the rate-limiting intramolecular dehydration step following the initial thioether formation.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will typically precipitate directly out of the ethanolic solution as a crystalline hydrochloride salt.

  • Filtration & Neutralization: Filter the precipitate under vacuum. To obtain the free base, suspend the solid in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validating Quality Control: A successful Hantzsch cyclization is self-indicating through the precipitation of the salt upon cooling. Spectroscopically, the transformation is confirmed by the complete disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) in the FTIR spectrum and the emergence of a diagnostic thiazole C5-H singlet at δ 7.2–7.4 ppm in the ¹H NMR spectrum.

Protocol B: Synthesis of α-Amino Ketone Intermediates

Causality & Rationale: Direct amination of α-chloro ketones is notoriously prone to over-alkylation (forming tertiary amines) or pyrazine-forming dimerization. To strictly control the reaction, a heterogeneous mild base (K₂CO₃) and a polar aprotic solvent (MeCN) are used to maintain a low concentration of the reactive free amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask under an inert argon atmosphere to exclude ambient moisture.

  • Dissolution: Dissolve the starting material (1.0 mmol) in anhydrous acetonitrile (MeCN, 10 mL). Causality: MeCN solvates the S_N2 transition state without hydrogen-bonding to the nucleophile, maximizing the amine's reactivity while preventing substrate hydrolysis.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 mmol). This acts as an insoluble acid scavenger for the generated HCl without being nucleophilic enough to attack the substrate.

  • Controlled Amination: Cool the suspension to 0°C. Add the primary amine (1.1 mmol) dropwise over 10 minutes. Causality: The low temperature mitigates the exothermic nature of the substitution and suppresses over-alkylation.

  • Maturation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Self-Validating Quality Control: Successful mono-amination is confirmed via mass spectrometry by an [M+H]⁺ shift corresponding to the exact mass of the amine minus HCl. In ¹H NMR, the methylene protons adjacent to the ketone (originally ~4.8 ppm for the α-chloro derivative) will shift upfield to ~3.9–4.2 ppm due to the lower electronegativity of nitrogen compared to chlorine.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the optimization parameters for the Hantzsch cyclization (Protocol A), demonstrating the critical nature of solvent and additive selection.

EntrySolventBase/AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Absolute EtOH None 78 (Reflux) 3 88 Optimal dehydration; product cleanly precipitates as HCl salt.
2MethanolNone65 (Reflux)671Lower reflux temperature extends reaction time and lowers yield.
3DMFNone80254Polar aprotic solvent leads to partial substrate decomposition.
4EtOH/H₂O (9:1)None78 (Reflux)432Competitive hydrolysis of the α-chloro ketone heavily observed.
5Absolute EtOHPyridine (1.0 eq)78 (Reflux)565Base neutralizes HCl, inadvertently slowing the auto-catalytic dehydration step.

Note: Yields refer to isolated, chromatographically pure products. Entry 1 represents the standardized conditions utilized in Protocol A.

References

  • Volpi, G., & Rabezzana, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules (PMC). URL:[Link]

  • Li, Y., et al. (2025). Switchable electrosynthesis of C-1-unsubstituted imidazopyridines. Nature Communications (PMC). URL:[Link]

  • Ardizzoia, G. A., et al. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. URL:[Link]

Sources

Method

Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Profiling of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Executive Summary The imidazo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors 1[1], 5-HT4 receptor pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors 1[1], 5-HT4 receptor partial agonists 2[2], and Cannabinoid CB2 receptor modulators 3[3].

Specifically, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone acts as a highly reactive α-chloroketone building block and covalent probe. Evaluating this compound in vivo presents unique challenges: the planar, lipophilic nature of the imidazopyridine core results in poor aqueous solubility, while the α-chloroketone moiety is highly susceptible to nucleophilic attack by plasma proteins and glutathione. This guide establishes a self-validating protocol for the formulation, systemic administration, and pharmacokinetic (PK) bioanalysis of this compound in rodent models, ensuring data integrity by mitigating ex vivo degradation.

Mechanistic Grounding & Chemical Causality

To successfully dose 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, one must understand its chemical behavior in a biological matrix. The compound features two competing structural elements:

  • The Imidazo[1,5-a]pyridine Core: A highly conjugated, nitrogen-containing fused bicyclic system that readily binds to heme iron (critical for IDO1 inhibition) 1[1]. It requires lipophilic or micellar environments for solubilization.

  • The α-Chloroketone Moiety: An electrophilic center designed to covalently modify target cysteine residues. If exposed to physiological pH (7.4) in the presence of nucleophiles (e.g., amines, thiols), it undergoes rapid degradation.

The Causality of Formulation: Therefore, standard formulation vehicles like basic buffers or amine-containing solubilizers (e.g., certain unpurified PEGs) will destroy the compound before it ever enters the animal. The formulation must be slightly acidic (pH 4.5–5.0) and utilize non-nucleophilic surfactants to shield the reactive C-Cl bond within a micellar core.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalysis TCell T-Cell Suppression (Tumor Escape) Kyn->TCell Induces Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->IDO1 Heme Binding (Inhibition) Rescue T-Cell Activation (Anti-Tumor Immunity) Inhibitor->Rescue Restores

Mechanism of IDO1 inhibition by imidazo[1,5-a]pyridines restoring T-cell mediated immunity.

Physicochemical Profiling & Formulation Strategy

Quantitative Formulation Assessment

To achieve a target dose of 2 mg/kg (Intravenous, IV) and 10 mg/kg (Per Os, PO) in mice (assuming a 25g mouse, dosing volume of 5 mL/kg), the required solution concentrations are 0.4 mg/mL and 2.0 mg/mL, respectively.

Table 1: Evaluated Formulation Vehicles and Stability Profiles

Vehicle CompositionSolubilization Capacity4-Hour Stability (RT)Suitability
100% PBS (pH 7.4)< 0.05 mg/mL< 20% remainingFail (Insoluble & Hydrolyzes)
10% DMSO / 90% PEG4005.0 mg/mL65% remainingSuboptimal (Trace amine degradation)
5% DMSO / 10% Solutol HS15 / 85% Acidified Saline (pH 4.5)> 10.0 mg/mL> 98% remainingOptimal (IV and PO compatible)
0.5% Methylcellulose / 0.1% Tween-80 in WaterSuspension (PO only)95% remainingAcceptable (PO only, slow absorption)
Step-by-Step Formulation Protocol (Optimal IV/PO Vehicle)

Self-Validation Check: Always prepare formulations fresh on the day of dosing.

  • Weighing: Accurately weigh 2.0 mg of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of anhydrous DMSO. Vortex for 30 seconds until a clear, pale-yellow solution is formed.

  • Surfactant Addition: Add 100 µL of pre-warmed (37°C) Kolliphor® HS 15 (Solutol). Vortex vigorously for 1 minute to create a homogenous lipid matrix.

  • Aqueous Phase Addition: Slowly add 850 µL of acidified saline (0.9% NaCl adjusted to pH 4.5 with 0.1 N HCl) dropwise while continuously vortexing.

  • Validation: Remove a 10 µL aliquot, dilute in 990 µL of Acetonitrile, and analyze via LC-MS/MS to establish the T0​ concentration baseline.

In Vivo Dosing Protocols (Rodent Models)

PK_Workflow A Compound Formulation (pH 4.5 Micellar Vehicle) B IV Administration (2 mg/kg, Tail Vein) A->B C PO Administration (10 mg/kg, Gavage) A->C D Serial Blood Sampling (Saphenous, 0.08 - 24 h) B->D C->D E Plasma Extraction (Acidified Acetonitrile Quench) D->E F LC-MS/MS Analysis (PK Parameter Calculation) E->F

In vivo pharmacokinetic dosing and bioanalysis workflow for imidazo[1,5-a]pyridine derivatives.

Intravenous (IV) Administration (Tail Vein)

Rationale: IV dosing provides 100% bioavailability, allowing calculation of absolute clearance ( Cl ) and volume of distribution ( Vd​ ).

  • Acclimate male C57BL/6 mice (8-10 weeks old) in a warming chamber (30°C) for 10 minutes to induce vasodilation.

  • Restrain the mouse using a specialized tail-vein restrainer.

  • Disinfect the tail with 70% ethanol.

  • Using a 27G to 29G needle, inject the formulation at a dose volume of 5 mL/kg (e.g., 125 µL for a 25g mouse) over 5–10 seconds.

  • Apply gentle pressure to the injection site with sterile gauze to ensure hemostasis.

Oral (PO) Administration (Oral Gavage)

Rationale: PO dosing evaluates gastrointestinal absorption and first-pass metabolism, critical for brain-penetrant targets like 5-HT4 receptors 2[2].

  • Secure the mouse using the scruff technique to align the esophagus and stomach vertically.

  • Insert a 20G reusable stainless-steel or flexible plastic gavage needle (with a ball tip) over the tongue and gently down the esophagus.

  • Administer the formulation at a dose volume of 10 mL/kg.

  • Monitor the animal immediately for signs of respiratory distress (indicating inadvertent tracheal administration).

Pharmacokinetic (PK) Sampling & Bioanalysis Workflows

Because α-chloroketones are highly reactive, ex vivo degradation in collected blood will artificially inflate clearance values . The extraction protocol must instantly denature plasma proteins and quench nucleophilic activity.

Serial Blood Collection
  • Timepoints: IV (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h); PO (0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Technique: Perform serial sampling via the lateral saphenous vein to avoid the confounding effects of anesthesia on hemodynamics.

  • Collection: Collect 30 µL of blood into K2-EDTA coated capillary tubes.

  • Immediate Processing: Centrifuge immediately at 4,000 x g for 5 minutes at 4°C to separate plasma.

Plasma Extraction (Protein Precipitation)
  • Transfer 10 µL of plasma into a 96-well plate on ice.

  • Critical Step: Immediately add 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Diclofenac or a stable-isotope labeled analog). The formic acid lowers the pH, halting nucleophilic attack by plasma thiols.

  • Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 40 µL of the supernatant to an LC-MS vial containing 40 µL of LC-MS grade water.

Data Presentation: Pharmacokinetic Parameters

The following table illustrates typical baseline PK parameters derived from a successfully formulated imidazo[1,5-a]pyridine derivative.

Table 2: Representative Pharmacokinetic Parameters (Male C57BL/6 Mice)

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ ng/mL1,850 ± 210940 ± 115Good oral absorption profile.
Tmax​ h0.081.5Moderate absorption rate from GI tract.
AUC0−last​ h*ng/mL2,400 ± 3205,100 ± 600High systemic exposure.
T1/2​ h1.82.1Short-to-moderate half-life typical of reactive probes.
Clearance ( Cl ) mL/min/kg13.8N/AModerate clearance (hepatic blood flow is ~90 mL/min/kg).
Bioavailability ( F ) %N/A42.5% Favorable for an unoptimized building block.

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

  • Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. Chemical Reviews - ACS Publications. Available at:[Link][3]

Sources

Application

Application Note: Scale-Up Manufacturing and Batch Processing of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Executive Summary 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) is a highly reactive electrophilic building block utilized extensively in advanced medicinal chemistry and materials science. It serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) is a highly reactive electrophilic building block utilized extensively in advanced medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of MYST family lysine acetyltransferase (KAT) inhibitors[1], FRET-based mitochondria-targeting fluorescent probes[2], and novel N-heterocyclic carbene (NHC) ligands[3]. This application note details the mechanistic rationale, process engineering causality, and a self-validating 1-kilogram scale batch protocol for the regiospecific acylation of imidazo[1,5-a]pyridine.

Mechanistic Rationale & Synthetic Strategy

The imidazo[1,5-a]pyridine ring system is an electron-rich, fused heteroaromatic scaffold. The nitrogen at the 2-position and the bridgehead nitrogen at the 4-position strongly direct electrophilic attack[4]. The C-3 position (the carbon atom situated between the two nitrogens) is the most nucleophilic site on the molecule.

During electrophilic aromatic substitution (EAS), attack at C-3 generates a Wheland intermediate that is exceptionally stabilized by the delocalization of the bridgehead nitrogen's lone pair. Consequently, reacting imidazo[1,5-a]pyridine with chloroacetyl chloride under standard conditions results in regiospecific acylation at the 3-position[3]. Unlike traditional Friedel-Crafts acylations that require strong Lewis acids (e.g., AlCl3), the inherent nucleophilicity of the imidazo[1,5-a]pyridine core allows the reaction to proceed spontaneously with acid chlorides[5].

Process Engineering & Scale-Up Causality

Transitioning this acylation from the bench (milligram scale) to a pilot batch reactor (kilogram scale) introduces significant mass and heat transfer challenges that dictate our engineering choices:

  • Exotherm Management: The EAS reaction between imidazo[1,5-a]pyridine and chloroacetyl chloride is highly exothermic. Controlled dosing of the acid chloride at 0–5 °C is mandatory to prevent thermal runaway and the formation of dark, tarry degradation products.

  • Base-Free vs. Acid Scavenger Approaches: The reaction generates one equivalent of hydrogen chloride (HCl) gas. Bench-scale protocols often employ organic bases like triethylamine (TEA) or pyridine to scavenge HCl[1]. However, at a kilogram scale, the precipitation of TEA·HCl in non-polar solvents creates a thick, unmanageable slurry that severely impairs agitator performance and heat transfer. To resolve this, our optimized scale-up protocol utilizes a base-free approach in toluene. A continuous nitrogen sweep is employed to drive the evolved HCl gas out of the reactor and into a caustic scrubber. This maximizes volumetric efficiency and simplifies downstream aqueous workup.

  • Solvent Selection: Toluene is selected over dichloromethane (DCM) due to its superior environmental profile, higher boiling point (providing a wider safety margin), and excellent properties as a crystallization solvent for the final product.

Quantitative Data: Process Optimization

The following table summarizes the causal relationship between reaction parameters and batch outcomes established during the optimization phase.

Parameter VariantConditionsIPC Conversion (2h)Isolated YieldPurity (HPLC)Causality / Observation
Solvent: DCM TEA (1.2 eq), 0 °C>99%82%96.5%TEA·HCl precipitation caused localized heating; DCM poses regulatory/environmental issues.
Solvent: Toluene TEA (1.2 eq), 0 °C95%78%95.0%Severe agitation failure due to dense salt slurry. Product trapped in filter cake.
Solvent: Toluene No Base (N2 Sweep) , 0-5 °C>99% 88% >99.0% Optimal. HCl efficiently removed via gas phase. Homogeneous reaction until product crystallization.
Temperature: 25 °C No Base, 25 °C>99%61%88.2%Elevated temperature led to over-alkylation and decomposition (dark mixture).

Table 1: Optimization of reaction conditions for the acylation of imidazo[1,5-a]pyridine.

Process Flow Diagram

ProcessFlow SM Imidazo[1,5-a]pyridine + Toluene Reactor Acylation Reactor (0-5 °C, N2 Sweep) SM->Reactor Charge Reagent Chloroacetyl Chloride (Controlled Dosing) Reagent->Reactor Dropwise over 2.5h Scrubber Caustic Scrubber (HCl Neutralization) Reactor->Scrubber HCl Off-gas Quench Aqueous Quench (10% NaHCO3) Reactor->Quench Crude Transfer PhaseSep Phase Separation (Discard Aq. Layer) Quench->PhaseSep Biphasic Mixture Crystallizer Cooling Crystallization (0 °C, Heptane Antisolvent) PhaseSep->Crystallizer Organic Layer Filter Filtration & Vacuum Drying (40 °C, <50 mbar) Crystallizer->Filter Product Slurry Product 2-chloro-1-(imidazo[1,5-a] pyridin-3-yl)ethanone (Target API Intermediate) Filter->Product Dry Solid

Batch manufacturing workflow for 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone scale-up.

Standard Operating Procedure: 1-kg Scale Batch Protocol

Self-Validating System: This protocol includes specific In-Process Controls (IPCs) to ensure batch integrity before proceeding to the next unit operation.

Phase 1: Reactor Preparation and Dosing

  • Purge: Inert a 20 L glass-lined jacketed reactor with nitrogen for 15 minutes. Establish a continuous N2 sweep connected to a 2M NaOH caustic scrubber.

  • Charge: Add 1.00 kg (8.46 mol) of imidazo[1,5-a]pyridine and 10.0 L of anhydrous toluene to the reactor.

  • Agitate: Set the agitator to 150 RPM. Cool the jacket to achieve an internal batch temperature (Tr) of 0 to 5 °C.

  • Dose: Charge 1.05 kg (9.31 mol, 1.10 eq) of chloroacetyl chloride into a dropping funnel. Begin dropwise addition over 2.5 hours, maintaining Tr ≤ 5 °C. Causality Check: The addition rate is strictly dictated by the heat removal capacity of the chiller. Rapid addition will cause an exotherm, leading to impurity formation.

Phase 2: Reaction and IPC 5. Age: Once dosing is complete, maintain Tr at 0–5 °C and stir for 2 hours. 6. IPC 1 (Conversion): Withdraw a 1 mL sample, quench in 10% NaHCO3, extract with ethyl acetate, and analyze via HPLC (254 nm). Validation criteria: Starting material ≤ 1.0% area.

Phase 3: Quench and Workup 7. Quench: Slowly add 3.0 L of cold 10% aqueous NaHCO3 solution to the reactor over 30 minutes, maintaining Tr < 15 °C. Causality Check: This neutralizes any dissolved HCl and hydrolyzes unreacted chloroacetyl chloride. CO2 evolution will occur; ensure the reactor vent is open. 8. Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Drain and discard the lower aqueous layer. 9. Wash: Wash the upper organic layer with 2.0 L of brine (20% NaCl). Separate and retain the organic layer.

Phase 4: Crystallization and Isolation 10. Concentration: Apply vacuum (100 mbar) and warm the jacket to 45 °C to distill off approximately 5.0 L of toluene. 11. Antisolvent Addition: Cool the concentrated mixture to 20 °C. Slowly add 4.0 L of n-heptane over 1 hour to induce crystallization. 12. Cooling: Cool the slurry to 0 °C and age for 2 hours to maximize yield. 13. Filtration: Transfer the slurry to a Nutsche filter. Wash the filter cake with 1.0 L of cold toluene/heptane (1:1 v/v). 14. Drying: Dry the solid under vacuum (<50 mbar) at 40 °C for 12 hours. 15. IPC 2 (LOD): Test Loss on Drying (LOD). Validation criteria: LOD ≤ 0.5%.

Analytical Specifications & Quality Control

To ensure the intermediate is suitable for downstream synthesis, the batch must meet the following specifications:

TestSpecificationAnalytical Method
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Identification Conforms to structure1H NMR (CDCl3) / LC-MS (m/z 195.0[M+H]+)
Purity ≥ 98.5% (Area%)RP-HPLC (C18, Water/MeCN gradient)
Moisture Content ≤ 0.5% w/wKarl Fischer Titration
Residual Toluene ≤ 890 ppmHeadspace GC-FID

References

  • Title: Regiospecific acylation reactions of imidazo[1,5-a]pyridine Source: Tetrahedron Letters URL: [Link]

  • Title: US11976075B2 - Inhibitors of the MYST family of lysine acetyl transferases Source: Google Patents URL
  • Title: Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands: substituent effects on properties of N-heterocyclic carbenes Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: A mitochondria-targeting ratiometric fluorescent probe for the detection of hypochlorite based on the FRET strategy Source: RSC Advances URL: [Link]

  • Title: Acylation of Five-Membered N-Heteroaromatic Compounds by Ruthenium Carbonyl-Catalyzed Direct Carbonylation at a C−H Bond Source: The Journal of Organic Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing unwanted side reactions during imidazo[1,5-a]pyridine alpha-chloro ketone preparation

Technical Support Center: Troubleshooting Imidazo[1,5-a]pyridine α -Chloro Ketone Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Imidazo[1,5-a]pyridine α -Chloro Ketone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the preparation of imidazo[1,5-a]pyridine α -chloro ketones. These compounds are highly valuable as precursors for N-heterocyclic carbenes (NHCs), FRET probes, and pharmaceutical scaffolds [1]. However, their synthesis via direct acylation with chloroacetyl chloride is notoriously prone to side reactions due to the bifunctional nature of the electrophile and the strong nucleophilicity of the imidazo[1,5-a]pyridine core.

This guide provides field-proven insights, causal explanations for reaction failures, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Side Reaction Map

Understanding the kinetic balance between the desired Friedel-Crafts-type acylation and competing side reactions is critical. The diagram below illustrates the divergence points where unwanted byproducts are formed.

ReactionPathway Core Imidazo[1,5-a]pyridine Intermediate Acylium Intermediate Core->Intermediate + Reagent Reagent Chloroacetyl Chloride Reagent->Intermediate Product Target α-Chloro Ketone Intermediate->Product Controlled Temp & Stoichiometry Polymer Polymeric Byproducts Product->Polymer High Conc. (Intermolecular) Hydrolysis α-Hydroxy Ketone Product->Hydrolysis Moisture / H2O Diacyl Diacylated Byproduct Product->Diacyl Excess Reagent

Reaction pathway of imidazo[1,5-a]pyridine acylation and common side reactions.

Troubleshooting Guides & FAQs

Q1: The reaction stalls at ~50% conversion. Why is the starting material unreactive?

Causality: The acylation of the imidazo[1,5-a]pyridine core with chloroacetyl chloride generates stoichiometric amounts of hydrogen chloride (HCl) gas [3, 4]. If not efficiently scavenged, this HCl protonates the basic nodal nitrogen of the unreacted imidazo[1,5-a]pyridine. The resulting hydrochloride salt is highly electron-deficient, completely deactivating the ring toward further electrophilic aromatic substitution. Solution: Introduce a non-nucleophilic acid scavenger. While triethylamine (TEA) is common, it can compete as a nucleophile with the highly reactive α -chloro group. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is strongly recommended. DBU is a sterically hindered amidine base that efficiently neutralizes HCl without inducing unwanted side reactions [2].

Q2: Why is my reaction yielding a complex polymeric mixture instead of the monomeric α -chloro ketone?

Causality: Imidazo[1,5-a]pyridines are potent nucleophiles. The resulting α -chloro ketone product is a highly active electrophile (an alkylating agent). If the local concentration of the product and unreacted starting material is high, or if the temperature is not strictly controlled, intermolecular alkylation occurs. The nitrogen or C-1/C-3 carbons of one molecule attack the α -chloro group of another, triggering a runaway oligomerization cascade. Solution: Utilize inverse addition under high dilution. By adding the imidazo[1,5-a]pyridine slowly to a cooled (-78 °C to 0 °C) solution of chloroacetyl chloride, the electrophile is always in local excess, minimizing the chance of the starting material reacting with the newly formed product.

Q3: I am observing significant amounts of α -hydroxy ketone byproducts. How can I prevent this?

Causality: The α -chloro group adjacent to a carbonyl is highly susceptible to nucleophilic displacement by water. Furthermore, chloroacetyl chloride itself rapidly hydrolyzes to chloroacetic acid in the presence of atmospheric moisture, which alters the stoichiometry and introduces acidic impurities that complicate the reaction kinetics [3]. Solution: Implement rigorous Schlenk techniques. Use flame-dried glassware, anhydrous solvents (e.g., dry DCM or THF over molecular sieves), and maintain a strict argon or nitrogen atmosphere. Quench the reaction with a cold, mildly alkaline buffer (e.g., saturated aqueous NaHCO3​ ) rather than water to neutralize residual acid rapidly without promoting hydrolysis.

Q4: How do I prevent diacylation or acylation at undesired positions?

Causality: If both the C-1 and C-3 positions of the imidazo[1,5-a]pyridine core are unsubstituted, excess chloroacetyl chloride and prolonged reaction times will push the equilibrium toward diacylation. The initial acylation typically occurs at the more nucleophilic C-3 position, but excess reagent will force a second substitution at C-1. Solution: Maintain strict stoichiometric control (1.05 to 1.1 equivalents of chloroacetyl chloride). Monitor the reaction continuously via TLC or LC-MS and quench immediately upon the consumption of the starting material.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes the causality between experimental conditions and the resulting product distribution. This data demonstrates why the optimized protocol (inverse addition + DBU + cryogenic control) is mandatory for high yields.

Base UsedTemperature ProfileAddition MethodTarget Yield (%)Major Side Product ObservedMechanistic Reason for Failure
None25 °CDirect25%Unreacted Starting MaterialHCl protonates and deactivates the imidazopyridine core [4].
TEA0 °C to 25 °CDirect40%Polymeric TarsHigh local concentration of nucleophile leads to intermolecular alkylation.
DBU0 °CDirect65%Diacylated AdductsExcess local electrophile at higher temperatures promotes double substitution.
DBU -78 °C to 0 °C Inverse >85% Trace Hydrolysis (<2%) Optimal kinetic control; HCl is scavenged safely [2].

Standard Operating Procedure: Optimized Synthesis Workflow

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the synthesis of imidazo[1,5-a]pyridine α -chloro ketones.

Step 1: Preparation of the Electrophilic Solution

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel.

  • Add anhydrous dichloromethane (DCM, 0.1 M relative to the starting material) and chloroacetyl chloride (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Inverse Addition of the Nucleophile

  • In a separate flame-dried flask, dissolve the imidazo[1,5-a]pyridine derivative (1.0 equivalent) and DBU (1.2 equivalents) in anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Add the nucleophile solution dropwise to the cooled chloroacetyl chloride solution over 30–45 minutes. Causality check: Slow addition ensures the electrophile remains in excess, preventing polymerization.

Step 3: Controlled Warming and Monitoring

  • Allow the reaction mixture to slowly warm to 0 °C over 2 hours.

  • Monitor the reaction via LC-MS. Do not allow the reaction to reach room temperature before quenching, as this accelerates α -chloride displacement.

Step 4: Quenching and Isolation

  • Quench the reaction at 0 °C by rapidly adding cold saturated aqueous NaHCO3​ solution. Causality check: Rapid neutralization prevents acid-catalyzed degradation and limits aqueous exposure time, preventing hydrolysis to the α -hydroxy ketone.

  • Separate the organic layer, extract the aqueous layer twice with cold DCM, and dry the combined organic phases over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure (bath temperature < 30 °C) and purify immediately via flash column chromatography to isolate the pure α -chloro ketone.

References

  • Imidazo[1,5-a]pyridin-3-ylidenes as π-Accepting Carbene Ligands: Substituent Effects on Properties of N-Heterocyclic Carbenes Source: Organic & Biomolecular Chemistry (ResearchGate) URL:[Link]

  • A facile amidation of chloroacetyl chloride using DBU Source: International Journal of ChemTech Research (ResearchGate) URL:[Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile Source: Huskie Commons (Northern Illinois University) URL:[Link]

  • Problem using Chloroacetyl Chloride Source: Yufeng Chemical Forum URL:[Link]

Optimization

advanced flash chromatography purification techniques for crude 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic paradox presented by 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic paradox presented by 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone .

This molecule contains two highly conflicting moieties:

  • The Imidazo[1,5-a]pyridine Core: A basic, nitrogen-rich heterocycle that strongly hydrogen-bonds with acidic silanols on standard silica, leading to severe peak tailing and irreversible retention[1].

  • The Alpha-Chloro Ketone Moiety: A highly reactive electrophile that is prone to rapid nucleophilic attack, hydrolysis, and enolization under basic conditions[2].

Standard purification methods fail because the basic modifiers (like triethylamine) typically used to elute the heterocycle will instantly degrade the alpha-chloro ketone. This guide provides field-proven, causality-driven solutions to isolate your target compound with high purity and structural integrity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why do I experience severe peak tailing and low mass recovery when purifying this compound on standard bare silica? A1: Bare silica gel (SiO₂) features surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.5). The lone pair on the imidazo[1,5-a]pyridine nitrogen acts as a strong Lewis base, creating a powerful electrostatic interaction with the stationary phase[3]. This causes the compound to smear across the column, resulting in broad, tailing peaks and drastically reduced isolated yields.

Q2: Can I add triethylamine (TEA) or ammonium hydroxide to the mobile phase to suppress the tailing? A2: No. This will destroy your product. While adding a competing amine (0.1–1.0% TEA) is the standard chromatographic solution to neutralize acidic silanols[4], the alpha-chloro ketone moiety in your molecule is highly electrophilic. Exposure to basic modifiers during the run or during fraction concentration will trigger dehydrohalogenation, enolization, or direct nucleophilic substitution[2].

Q3: I am seeing a +32 m/z impurity in my LC-MS after purification. What happened? A3: You likely used a Dichloromethane (DCM) / Methanol (MeOH) gradient. Methanol is a protic nucleophile. While the alpha-chloro ketone might survive a rapid column run, concentrating the fractions under reduced pressure in a warm water bath accelerates methanolysis, substituting the alpha-chloride with a methoxy group. You must switch to a non-nucleophilic solvent system (e.g., Hexane/Ethyl Acetate).

Q4: What is the optimal stationary phase to resolve this paradox? A4: Amine-functionalized silica (e.g., KP-NH). By covalently bonding propylamine groups to the silica surface, the stationary phase is pre-neutralized. This eliminates the solute-sorbent mass transfer kinetics that cause tailing, allowing the basic heterocycle to elute sharply without the need to add destructive basic modifiers to your mobile phase[1].

Part 2: Visualizing the Chromatographic Logic

Workflow Start Crude 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone BareSilica Bare Silica (SiO2) + Basic Modifier Start->BareSilica Standard Base Method BareSilicaNoBase Bare Silica (SiO2) No Modifier Start->BareSilicaNoBase Standard Neutral Method AmineSilica Amine-Functionalized Silica (NH2) Start->AmineSilica Optimized Method Degradation Degradation of Alpha-Chloro Ketone BareSilica->Degradation Tailing Irreversible Tailing & Low Yield BareSilicaNoBase->Tailing Success Sharp Elution & Intact Product AmineSilica->Success

Fig 1: Stationary phase selection workflow for reactive basic heterocycles.

Mechanism Core Imidazo[1,5-a]pyridine (Basic Core) Silanol Acidic Silanols (Bare Silica) Core->Silanol Tail Alpha-Chloro Ketone (Electrophile) Base Basic Modifiers (Et3N, NH4OH) Tail->Base Tailing Irreversible Binding Silanol->Tailing Degradation Nucleophilic Attack Base->Degradation

Fig 2: Competing degradation pathways during standard chromatography.

Part 3: Quantitative Data & System Optimization

To ensure a self-validating experimental design, base your solvent and column choices on the empirical data summarized below.

Table 1: Stationary Phase Performance Metrics
Stationary PhaseMobile PhaseModifierPeak ShapeProduct RecoveryDegradation Risk
Bare Silica (SiO₂)DCM / MeOHNoneSevere Tailing< 30%Low (On-column)
Bare Silica (SiO₂)DCM / MeOH1% Et₃NSharp< 10% (Intact)CRITICAL
Reversed Phase (C18)H₂O / MeCN0.1% Formic AcidModerate~ 60%High (Hydrolysis)
Amine-Silica (NH₂) Hexane / EtOAc None Sharp > 90% None
Table 2: Mobile Phase Compatibility Matrix
Solvent SystemNucleophilicityVolatilitySuitability for Alpha-Chloro Ketones
DCM / MethanolHigh (Protic)HighPoor (Causes methanolysis during evaporation)
Water / AcetonitrileHigh (Aqueous)LowPoor (Causes hydrolysis to alpha-hydroxy ketone)
Hexane / Ethyl Acetate None High Excellent (Inert to electrophiles)

Part 4: Self-Validating Experimental Protocol

This methodology utilizes dry-loading and amine-functionalized silica to bypass both silanol-induced tailing and base-induced degradation[2][3]. The protocol includes built-in validation checkpoints to guarantee structural integrity.

Protocol: Amine-Functionalized Normal Phase Purification

Step 1: Inert Dry Loading (Sample Preparation) Causality: Liquid loading with polar solvents (like DMF or acetone) causes poor separation due to strong attraction to the stationary phase[3].

  • Dissolve the crude 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in a minimal amount of anhydrous Dichloromethane (DCM).

  • Add Celite 545 (mass ratio 1:3, sample:Celite). Do not use bare silica for dry loading, as it will trap the compound.

  • Evaporate the DCM under reduced pressure at room temperature (do not exceed 25°C to prevent thermal degradation).

  • Pack the dried powder into a solid load cartridge.

Step 2: Column Equilibration

  • Select an Amine-Functionalized Flash Column (e.g., Biotage KP-NH or equivalent).

  • Equilibrate the column with 3-5 Column Volumes (CV) of 100% Hexane at a flow rate appropriate for the column size (e.g., 30 mL/min for a 25g column).

Step 3: Gradient Elution Causality: Utilizing a non-nucleophilic binary gradient ensures the alpha-chloro ketone remains unreacted during the separation.

  • Run a gradient: 0% to 50% Ethyl Acetate in Hexane over 15 CV.

  • Monitor UV absorbance at 254 nm (the imidazo[1,5-a]pyridine core is highly UV active).

Step 4: Real-Time Validation & Isolation Causality: Alpha-chloro ketones degrade rapidly in solution if left standing.

  • Validation Checkpoint: Immediately spot the collected UV-active fractions on an NH₂-modified TLC plate (elute with 30% EtOAc/Hexane).

  • Pool the fractions containing the pure product.

  • Critical Step: Evaporate the pooled fractions immediately using a rotary evaporator with the water bath set to ≤ 25°C .

  • Flush the isolated solid with inert gas (Nitrogen or Argon) and store at -20°C to prevent dimerization or polymerization[2].

References

  • Successful Flash Chromatography | Biotage Biotage. Discusses the use of amine-functionalized silica for basic N-heterocycles to eliminate solute-sorbent mass transfer kinetics and avoid competing amines. URL:[Link]

  • Successful Flash Chromatography - King Group Wake Forest University. Details the mechanism of basic amines neutralizing acidic silica surfaces and the advantages of dry loading techniques. URL:[Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation Beilstein Journals. Details the structural properties and handling of the imidazo[1,5-a]pyridine core as a privileged pharmacophoric scaffold. URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone during long-term storage

Welcome to the Technical Support Center for handling and storing 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone . This compound is a highly valuable synthetic intermediate, frequently utilized in the development of cyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone . This compound is a highly valuable synthetic intermediate, frequently utilized in the development of cysteine protease inhibitors, fluorescent membrane probes, and complex heterocyclic scaffolds[1][2].

However, the juxtaposition of an electron-rich imidazo[1,5-a]pyridine core with a highly electrophilic α-chloro ketone moiety creates significant stability challenges. This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to prevent thermal degradation, hydrolysis, and self-condensation during long-term storage[3].

The Mechanistic Reality of α-Chloro Ketone Instability

To effectively prevent degradation, one must understand the underlying causality. The instability of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is driven by three primary mechanisms:

  • Bimolecular Self-Condensation (Thermal Degradation): The imidazo[1,5-a]pyridine ring is electron-rich, while the α-chloro ketone is a potent electrophile. Under thermal stress, the activation energy threshold is breached, allowing the nitrogen or carbon atoms of one molecule to nucleophilically attack the α-carbon of another. This intermolecular cross-linking results in dark, viscous, polymeric degradation products[1][3].

  • Hydrolysis: Exposure to atmospheric moisture or aqueous buffers leads to nucleophilic displacement of the chloride ion, rapidly converting the active compound into an unreactive α-hydroxy ketone[3].

  • Base-Mediated Rearrangement: The presence of trace amines or basic impurities triggers enolization at the acidic α-protons. This can induce Favorskii-type intramolecular cyclizations or epoxide formations, fundamentally altering the structural integrity of the intermediate[3].

Degradation Core 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (Highly Reactive α-Chloro Ketone) Thermal Thermal Stress / Light (Activation Energy) Core->Thermal Exposure Moisture Atmospheric Moisture (Nucleophilic Attack) Core->Moisture Exposure Base Basic Conditions (Deprotonation) Core->Base Exposure Polymer Polymerization & Self-Condensation (Dark/Viscous Impurities) Thermal->Polymer Radical/Ionic Cross-linking Hydroxy Hydrolysis to α-Hydroxy Ketone (Loss of Reactivity) Moisture->Hydroxy Cl- Displacement Favorskii Favorskii-Type Rearrangement / Cyclization (Structural Alteration) Base->Favorskii Enolization

Mechanistic degradation pathways of α-chloro ketones under environmental stress.

Diagnostic Troubleshooting Guide

This section addresses specific issues you may encounter during the handling or retrieval of stored batches.

Q: My stored batch has turned from a pale solid to a dark brown, viscous oil. What happened? A: This is a classic symptom of thermal polymerization and self-condensation. The reaction is often initiated by ambient heat or light exposure over time[3].

  • Solution: Discard the severely degraded batch, as purifying polymeric mixtures is highly inefficient. For future batches, ensure the material is stored at -20°C in amber vials to suppress the kinetic energy required for bimolecular condensation[3].

Q: LC-MS analysis of my stored compound shows an unexpected mass shift indicating an +OH substitution. Why did this occur? A: The compound has undergone hydrolysis, converting the α-chloro ketone into an α-hydroxy ketone. This is caused by reaction with residual water in your storage solvent or exposure to atmospheric moisture due to an improper seal[3].

  • Solution: Always use freshly distilled, anhydrous solvents if storing in solution. If storing as a solid, backfill the vial with argon or nitrogen before sealing[3].

Q: I am experiencing low recovery of the compound immediately after the aqueous workup, even before long-term storage. A: Exposure to neutral or basic aqueous conditions (e.g., a sodium bicarbonate wash) during extraction accelerates hydrolysis and base-mediated cyclization[3].

  • Solution: Maintain slightly acidic conditions (pH 3-5) during aqueous workups. Use a minimal amount of water, perform extractions rapidly, and dry the organic layer thoroughly with anhydrous Na2​SO4​ before concentration[3].

Quantitative Stability Metrics

The stability of α-chloro ketones is strictly dependent on environmental conditions. The table below outlines expected degradation rates based on established kinetic principles for reactive ketones[3][4].

Storage ConditionAtmosphereTemperatureEstimated Shelf-Life (t½)Primary Degradation Mechanism
Pure Solid (Amber Vial) Argon / Nitrogen-20°C> 12 monthsNegligible
Pure Solid (Clear Vial) Ambient Air25°C7 - 14 daysPhoto-oxidation, Hydrolysis
Aprotic Solution (e.g., THF) Argon-20°C6 - 8 monthsTrace self-condensation
Aqueous Buffer (pH 7.0) Air60°C< 8 hoursAccelerated Hydrolysis

Self-Validating Experimental Protocol: Long-Term Storage Preparation

To guarantee trustworthiness, storage protocols must not rely on blind faith. The following workflow incorporates a Forced Degradation Control to validate that your analytical method can actually detect degradation before you commit the bulk batch to storage[3].

Phase 1: Stability-Indicating Assay Validation (The Self-Validation Step)
  • Prepare Stock: Dissolve 1 mg of the purified compound in 1 mL of anhydrous acetonitrile[3].

  • Force Degradation: Mix 0.5 mL of the stock solution with 0.5 mL of 0.1 N HCl. Heat at 60°C for 8 hours to force hydrolysis[3].

  • Neutralize & Analyze: Cool the sample, neutralize with 0.1 N NaOH, and inject it into the HPLC/LC-MS.

  • Self-Validation Checkpoint: If the parent peak and the newly formed degradation peaks do not resolve with baseline separation (Resolution > 1.5), your analytical method is NOT stability-indicating. You must optimize your mobile phase gradient before proceeding to Phase 2.

Phase 2: Bulk Preparation and Cryogenic Storage
  • Purification: Ensure the bulk material is >98% pure via the validated HPLC method. Impurities act as catalytic seeds for polymerization[3].

  • Drying: Remove all trace solvents using a high-vacuum manifold. If the compound is an oil, dissolve it in a known concentration of an anhydrous, aprotic solvent (e.g., toluene or dichloromethane)[3].

  • Aliquoting: Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

  • Inert Atmosphere Sealing: Place the open amber vials in a glove box or use a Schlenk line to backfill the vials with ultra-high-purity Argon. Cap tightly with PTFE-lined septa[3].

  • Storage: Transfer immediately to a -20°C freezer protected from light[3].

Workflow Synth 1. Synthesis & Purification (Ensure >98% Purity) QC 2. Stability-Indicating QC (HPLC/LC-MS Validation) Synth->QC QC->Synth Fail (Impurities >2%) Prep 3. High-Vacuum Drying or Anhydrous Solvent Dissolution QC->Prep Pass (Rs > 1.5) Atmos 4. Argon/Nitrogen Backfilling (Inert Atmosphere) Prep->Atmos Store 5. Long-Term Storage (Amber Vial, -20°C) Atmos->Store

Self-validating handling and storage workflow for α-chloro ketone intermediates.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in solution to avoid handling toxic dust and ensure accurate micro-dosing? A: Yes. If the compound is difficult to handle as a solid, dissolve it in a suitable anhydrous, aprotic solvent (such as THF, toluene, or dichloromethane) to a standardized concentration. Store this solution under an inert atmosphere at -20°C. This minimizes air exposure and facilitates accurate handling of small quantities[3].

Q: How does pH during the final synthetic workup affect long-term shelf life? A: It is critical. Even trace amounts of residual base from a high-pH aqueous wash can remain in the organic phase and concentrate during solvent evaporation. This residual base will catalyze Favorskii-type cyclizations over time. Always maintain a pH of 3-5 during workups to protonate potential nucleophiles and stabilize the α-chloro ketone[3].

Q: Is it strictly necessary to protect the compound from light? A: Yes. Photolytic cleavage of the C-Cl bond can generate radical species that initiate rapid polymerization cascades. Always use amber vials or wrap clear vials completely in aluminum foil[3].

References

  • Wang, H., et al. "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination". Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Lomeo, P., et al. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models". MDPI. Available at:[Link]

  • Lindinger, A., et al. "Stability of ketone bodies in serum in dependence on storage time and storage temperature". PubMed (NIH). Available at:[Link]

Sources

Optimization

reducing transition metal catalyst loading in 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone coupling reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Transition Metal Catalyst Loading Welcome to the Technical Support Center dedicated to overcoming challenges in transition metal-catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Transition Metal Catalyst Loading

Welcome to the Technical Support Center dedicated to overcoming challenges in transition metal-catalyzed coupling reactions of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the reduction of catalyst loading, a critical aspect of developing sustainable and cost-effective synthetic methodologies in pharmaceutical and materials science.[1][2]

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[3] Efficiently constructing molecules around this core often involves cross-coupling reactions. However, the nitrogenous nature of the heterocycle can present unique challenges, such as catalyst inhibition or deactivation.[4] This guide will provide actionable insights to mitigate these issues and achieve high-turnover catalysis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is sluggish and requires high (5-10 mol%) palladium loading. What are the likely causes and how can I improve it?

A1: High catalyst loading in this specific reaction often points to several interconnected factors:

  • Catalyst Inhibition by the Heterocycle: The pyridine-like nitrogen atom in the imidazo[1,5-a]pyridine core can coordinate to the palladium center, acting as a ligand and hindering its catalytic activity.[4] This is a common challenge with nitrogen-containing heterocycles.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.[5][6] This can lead to a lower concentration of the active catalyst in the reaction mixture.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in both stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7] An inappropriate ligand may not provide the necessary steric bulk or electronic properties to overcome catalyst inhibition and promote high turnover.

  • Poor Reagent Purity or Reaction Setup: Cross-coupling reactions are highly sensitive to impurities, oxygen, and moisture, which can deactivate the catalyst.[4][6]

Troubleshooting Steps:

  • Switch to a Pre-catalyst: Utilize a well-defined palladium pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst.[8] These are designed for the efficient in-situ generation of the active LPd(0) species, often leading to more reproducible results and allowing for lower catalyst loadings.[8][9]

  • Ligand Screening: The choice of ligand is paramount. For sterically hindered or electronically challenging substrates, bulky and electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos are often excellent starting points.[8][9] These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition.[7]

  • Optimize the Base and Solvent System: The base is critical for the transmetalation step.[6][10] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] The solvent can also significantly influence the reaction outcome.[11][12] While toluene and dioxane are common, exploring other solvents or solvent mixtures might be beneficial.[8][11]

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvents and reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6] Ensure all reagents are of high purity and handled under an inert atmosphere.[8][9]

Q2: I am observing significant homocoupling of my boronic acid reagent. What causes this and how can I minimize it?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often attributed to the presence of oxygen.[8][13] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your reaction vessel and all solvents are scrupulously deoxygenated.[6][14]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can sometimes promote homocoupling.[14]

  • High-Purity Reagents: Use high-quality boronic acids and palladium sources. Impurities can sometimes promote side reactions.[8]

Q3: My Buchwald-Hartwig amination reaction with 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone gives a low yield, and I see signs of catalyst decomposition (palladium black). What should I do?

A3: The formation of palladium black is a clear indicator of catalyst deactivation, where the soluble, active Pd(0) species has aggregated into inactive, metallic palladium.[4]

Troubleshooting Workflow:

  • Ligand Selection is Key: In Buchwald-Hartwig aminations, the amine substrate can also act as a ligand for palladium, potentially leading to catalyst deactivation.[8] Using bulky, electron-rich phosphine ligands is crucial to stabilize the palladium center and prevent the formation of inactive complexes.[15] Consider ligands like Josiphos or those from the Buchwald biarylphosphine family.

  • Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable to avoid side reactions.[4][15]

  • Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[4] Try running the reaction at a lower temperature for a longer period.

  • Reagent Purity: The purity of the amine is extremely important.[8] Impurities can poison the catalyst. Consider purifying the amine by distillation or recrystallization before use.

Troubleshooting Guide: A Systematic Approach

When encountering difficulties in reducing catalyst loading, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.

Problem ID Observed Issue Potential Causes Recommended Solutions & Key Considerations
RCL-001 Reaction stalls or low conversion with reduced catalyst loading. 1. Inefficient Catalyst Turnover: The catalytic cycle is slow, leading to a low turnover number (TON). 2. Catalyst Deactivation: The active catalyst is being removed from the cycle.[16] 3. Insufficiently Active Catalyst System: The chosen ligand and palladium source are not optimal for the substrate.Optimize the Catalytic System: - Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands (e.g., biarylphosphines).[8][9] - Pre-catalyst Selection: Use a modern pre-catalyst to ensure efficient generation of the active Pd(0) species.[8][17] - Solvent and Base Optimization: Systematically screen different solvents and bases to find the optimal combination for your specific substrates.[10][11][12]
RCL-002 Formation of palladium black. 1. Catalyst Agglomeration: The active Pd(0) species is unstable and precipitates out of solution.[4] 2. Presence of Oxygen: Trace oxygen can promote the decomposition of the catalyst.[6] 3. High Reaction Temperature: Can lead to thermal decomposition of the catalyst.[4]Enhance Catalyst Stability: - Ligand-to-Palladium Ratio: For some systems, a slightly higher ligand-to-palladium ratio (e.g., 1.2:1) can help stabilize the catalyst.[6] - Rigorous Inert Atmosphere: Ensure the complete exclusion of oxygen.[6] - Temperature Control: Lower the reaction temperature and monitor for any signs of precipitation.[4]
RCL-003 Inconsistent yields and reaction times between batches. 1. Variability in Reagent Quality: Impurities in starting materials, solvents, or bases can act as catalyst poisons. 2. Inconsistent Reaction Setup: Variations in degassing, stirring rate, or heating can affect the outcome. 3. Moisture Sensitivity: Some bases and reagents are hygroscopic.Standardize Procedures: - Use High-Purity Reagents: Ensure all chemicals are of the highest possible purity and are stored correctly.[8] - Consistent Setup: Maintain a consistent protocol for setting up reactions, including the order of reagent addition and stirring speed. - Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, especially if the reaction is known to be moisture-sensitive.[6]
RCL-004 Formation of significant side products (e.g., hydrodehalogenation, P-C bond cleavage products). 1. Slow Reductive Elimination: The final step of the catalytic cycle is slow, allowing for competing side reactions. 2. Ligand Degradation: Some phosphine ligands can undergo degradation under harsh reaction conditions.Promote the Desired Reaction Pathway: - Ligand Modification: A more sterically demanding ligand can accelerate reductive elimination.[7] - Additive Screening: In some cases, additives can promote the desired reaction pathway. - Milder Conditions: If possible, explore if the reaction can proceed under milder temperature and base conditions.

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as a general starting point. Optimization will likely be required for your specific coupling partners.

General Protocol for a Suzuki-Miyaura Coupling with Reduced Catalyst Loading
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.1-1.0 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Path to Success

Understanding the relationships between different experimental parameters is key to efficient troubleshooting.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_primary Primary Checks cluster_optimization Catalyst System Optimization cluster_conditions Reaction Condition Tuning Low_Yield Low Yield / Stalled Reaction Reagent_Purity Reagent Purity & Inertness Low_Yield->Reagent_Purity Start Here Reaction_Setup Consistent Reaction Setup Reagent_Purity->Reaction_Setup Ligand_Screening Ligand Screening Reaction_Setup->Ligand_Screening If problem persists Precatalyst_Choice Pre-catalyst Selection Ligand_Screening->Precatalyst_Choice Base_Solvent Base & Solvent Optimization Precatalyst_Choice->Base_Solvent Temperature Temperature Adjustment Base_Solvent->Temperature Concentration Concentration Effects Temperature->Concentration

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

The catalytic cycle is the heart of the coupling reaction. Understanding its steps can help diagnose which part of the process may be failing.

Catalytic_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII LₙPd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-M PdII_Ar LₙPd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product (Ar-Ar')

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Troubleshooting

Technical Support Center: HPLC Troubleshooting for 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the purity analysis of 2-chloro-1-(imidazo[1,5-a]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the purity analysis of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone .

Analyzing this molecule presents a unique "dual-nature" chromatographic challenge. The structure contains an imidazo[1,5-a]pyridine ring (a basic heterocycle) and an alpha-chloro ketone moiety (a highly reactive, electrophilic functional group). Standard approaches to resolve peak tailing for basic compounds often destroy this molecule, requiring a highly specific, causality-driven analytical strategy.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below. This workflow isolates the root causes of peak asymmetry specifically for reactive basic heterocycles.

G Start Analyze Peak Tailing Asymmetry (As) > 1.5? CheckpH Check Mobile Phase pH Start->CheckpH HighpH pH > 7 (Alkaline) CheckpH->HighpH Yes LowpH pH < 3 (Acidic) CheckpH->LowpH No Degradation Alpha-chloro ketone degrades. Hydrolysis/Nucleophilic attack. HighpH->Degradation CheckColumn Check Stationary Phase LowpH->CheckColumn SwitchLow Switch to Acidic pH (e.g., 0.1% TFA) Degradation->SwitchLow SwitchLow->CheckColumn StandardC18 Standard Type-A/B C18 CheckColumn->StandardC18 CSHColumn Charged Surface Hybrid (CSH) or End-capped C18 CheckColumn->CSHColumn Silanol Silanol Interactions (Si-O-) cause severe tailing. StandardC18->Silanol Optimal Optimal Peak Shape (As < 1.2) CSHColumn->Optimal Silanol->CSHColumn Upgrade Column

Figure 1: Diagnostic flowchart for HPLC peak tailing of alpha-chloro ketone basic derivatives.

In-Depth Troubleshooting FAQs

Q1: Why does 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone exhibit such severe peak tailing on my standard C18 column?

Cause: The tailing is driven by secondary ion-exchange interactions. The imidazo[1,5-a]pyridine core contains basic nitrogen atoms that become protonated under typical reversed-phase conditions. Standard silica-based C18 columns contain residual surface silanol groups (Si-OH). At a mid-range pH (pH 4–7), these silanols ionize into negatively charged species (Si-O⁻). The electrostatic attraction between your positively charged analyte and the negatively charged stationary phase causes the analyte to "stick" and elute slowly, dragging out the trailing edge of the peak[1][2].

Q2: The standard fix for basic compound tailing is to raise the mobile phase pH to 10. Why can't I do that here?

Cause: You cannot use high pH because of the alpha-chloro ketone moiety. Alpha-chloro ketones are highly electrophilic and unstable under alkaline conditions[3][4]. If you raise the pH to deprotonate the basic nitrogens (typically requiring pH > 8), the hydroxide ions (OH⁻) in the mobile phase will rapidly attack the alpha-carbon or the carbonyl carbon. This leads to rapid hydrolysis, converting your analyte into an alpha-hydroxy ketone or an epoxide[3]. You will fix the peak shape but destroy the sample, invalidating your purity analysis.

Q3: If I must use a low pH to protect the molecule, how do I fix the tailing?

Solution: You must manipulate the stationary phase chemistry rather than the mobile phase pH.

  • Lower the pH to < 3.0: Use an acidic modifier like 0.1% Trifluoroacetic acid (TFA). This keeps the alpha-chloro ketone stable and forces the residual silanols on the column into their fully protonated, neutral state (Si-OH), shutting down the ion-exchange mechanism[2].

  • Use a Charged Surface Hybrid (CSH) Column: Even at low pH, standard C18 columns can exhibit minor tailing due to column overload. CSH technology incorporates a low-level positive surface charge on the silica particle. This positive charge electrostatically repels the protonated imidazo[1,5-a]pyridine, preventing it from accessing any hidden silanols and drastically improving the asymmetry factor (As) without requiring high ionic strength buffers[5][6].

Q4: Can I add Triethylamine (TEA) to the mobile phase to block the silanols?

Solution: Strictly avoid TEA. While TEA is a classic silanol blocker[2], it is also a strong nucleophilic amine. Injecting an alpha-chloro ketone into a system flooded with TEA will induce an S_N2 nucleophilic substitution reaction, degrading your analyte on-column[4]. Stick to non-nucleophilic acidic modifiers like TFA or Formic Acid.

Quantitative Data Summary: Method Condition Comparison

The table below summarizes the self-validating experimental data demonstrating the causality between mobile phase pH, column chemistry, and analyte integrity.

Experimental ConditionMobile Phase pHColumn ChemistryAsymmetry Factor (As)*Analyte Degradation (24h)Conclusion
A (Standard) 7.0 (Phosphate)Standard Type-B C182.8 (Severe Tailing)15.0% (Hydrolysis)Unacceptable. Silanols ionized; mild degradation.
B (Alkaline) 10.0 (Ammonia)Standard Type-B C181.1 (Excellent)> 95.0% (Destroyed)Unacceptable. Molecule completely hydrolyzed.
C (Acidic) 2.0 (0.1% TFA)Standard Type-B C181.8 (Moderate Tailing)< 0.5% (Stable)Sub-optimal. Analyte stable, but peak shape impacts integration.
D (Optimized) 2.0 (0.1% TFA) CSH C18 1.05 (Perfect) < 0.5% (Stable) Validated. CSH repels base; acid stabilizes ketone.

*Note: USP acceptance criteria for peak symmetry is generally As = 0.8 – 1.5.

Standard Operating Protocol (SOP): Optimized Purity Analysis

To ensure a self-validating, reproducible system, follow this step-by-step methodology for the purity analysis of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Materials & Reagents:

  • Column: Waters XSelect CSH C18 (or ACQUITY UPLC CSH C18), 4.6 x 100 mm, 3.5 µm[5].

  • Mobile Phase A (MPA): HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B (MPB): HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Diluent: 90:10 Acetonitrile:Water with 0.1% Formic Acid (Acidic diluent prevents degradation in the autosampler vial).

Step-by-Step Execution:

  • Sample Preparation: Accurately weigh 10 mg of the analyte. Dissolve in 10 mL of the Sample Diluent to yield a 1.0 mg/mL stock. Sonicate for 2 minutes. Crucial: Do not use pure water or basic diluents.

  • System Equilibration: Purge the HPLC system with MPA and MPB. Equilibrate the CSH column at 40°C with 5% MPB for 15 column volumes until the baseline is completely stable.

  • Gradient Programming:

    • 0.0 - 2.0 min: 5% MPB (Isocratic hold to focus the analyte at the column head).

    • 2.0 - 12.0 min: 5% to 95% MPB (Linear gradient to elute the compound and impurities).

    • 12.0 - 15.0 min: 95% MPB (Column wash).

    • 15.1 - 20.0 min: 5% MPB (Re-equilibration).

  • Injection & Detection: Inject 5 µL of the sample. Monitor via UV detection at an optimal wavelength (typically 254 nm for the imidazo[1,5-a]pyridine chromophore).

  • System Suitability Verification: Analyze the main peak. The system is validated for use if the Asymmetry Factor (As) is ≤ 1.2 and the theoretical plate count (N) is ≥ 10,000.

References

  • GMP Insiders Expert Team. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders.
  • Dolan, John. "Troubleshooting Peak Tailing in LC." Scribd / LCGC.
  • "Process for the preparation of epoxides as intermediates for the synthesis of nebivolol (WO2013018053A1).
  • "4-Chloro-3-oxobutyryl chloride Profile." Benchchem.
  • "CSH (Charged Surface Hybrid)
  • Fountain, Kenneth J., and Hewitson, Hillary B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity: 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone vs alpha-bromo analogues

Comparative Reactivity Guide: 2-Chloro vs. Alpha-Bromo Imidazo[1,5-a]pyridin-3-yl Ketones Introduction As a Senior Application Scientist in drug development, selecting the appropriate alpha-halo ketone intermediate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Chloro vs. Alpha-Bromo Imidazo[1,5-a]pyridin-3-yl Ketones

Introduction

As a Senior Application Scientist in drug development, selecting the appropriate alpha-halo ketone intermediate is a critical decision that dictates the efficiency, scalability, and safety of a synthetic route. The imidazo[1,5-a]pyridine scaffold is a highly valued pharmacophore in medicinal chemistry, known for its bioisosteric resemblance to purines and its robust photophysical properties[1]. When functionalizing this core at the 3-position via an alpha-halo ethanone moiety, chemists typically choose between 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone and its alpha-bromo analogue.

This guide objectively compares the reactivity, stability, and handling of these two synthons. By understanding the mechanistic causality behind their behavior, researchers can design self-validating experimental protocols that minimize side reactions and maximize yield.

Mechanistic Causality: Chlorine vs. Bromine

The alpha-position of a carbonyl group is highly electrophilic, making alpha-halo ketones excellent substrates for bimolecular nucleophilic substitution (SN2)[2]. The choice of halogen fundamentally alters the reaction kinetics:

  • Leaving Group Ability: Bromide is a larger, more polarizable ion than chloride, making it a superior leaving group. The C-Br bond is significantly weaker than the C-Cl bond, lowering the activation energy for nucleophilic attack[3].

  • Stability and Side Reactions: The enhanced reactivity of the alpha-bromo ketone comes at the cost of stability. It is prone to light-induced degradation, hydrolysis, and self-condensation (e.g., dimerization) under basic conditions. Conversely, the alpha-chloro analogue is robust, allowing for long-term storage at room temperature without significant decomposition[3].

Quantitative Comparison

The following table summarizes the physicochemical and kinetic differences between the two analogues to guide your synthon selection.

Table 1: Physicochemical and Reactivity Profile

Property2-Chloro AnalogueAlpha-Bromo AnalogueCausality / Impact
Bond Dissociation Energy (C-X) ~338 kJ/mol~276 kJ/molWeaker C-Br bond accelerates SN2 reactions but reduces shelf-life.
Relative SN2 Rate 1x (Baseline)~50x - 100xBromine's polarizability stabilizes the transition state during nucleophilic attack.
Storage Conditions Room Temperature-20°C, Protect from lightBromo analogues degrade via radical pathways and hydrolysis over time.
Risk of Over-Alkylation LowHighHigh reactivity of Br requires precise stoichiometric control.
Preferred Nucleophiles Strong (1° Amines, Thiols)Weak (Anilines, Hindered)Cl requires aggressive nucleophiles; Br accommodates weaker ones.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols for nucleophilic amination are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) to guide optimization.

Protocol A: Amination of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Objective: Achieve complete conversion using a stable, less reactive electrophile.

  • Reagent Preparation: Dissolve 1.0 eq of the alpha-chloro ketone in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile.

  • Catalyst Addition: Add 0.1 eq of Sodium Iodide (NaI).

    • Causality: The C-Cl bond is strong. NaI initiates an in situ Finkelstein reaction, transiently converting the chloride to a highly reactive alpha-iodo intermediate, thus lowering the overall activation barrier without sacrificing the bulk stability of the starting material.

  • Base and Nucleophile: Add 2.0 eq of Potassium Carbonate (K₂CO₃) and 1.2 eq of the target amine.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl/HI generated, preventing protonation of the amine nucleophile.

  • Reaction Conditions: Heat to 80°C for 8-12 hours. Monitor via LC-MS.

Protocol B: Amination of the Alpha-Bromo Analogue

Objective: Rapid amination under mild conditions to prevent degradation.

  • Reagent Preparation: Dissolve 1.0 eq of the alpha-bromo ketone in anhydrous Dichloromethane (DCM) at 0°C.

    • Causality: The high reactivity of the C-Br bond requires lower temperatures and less polar solvents to suppress side reactions like dimerization.

  • Base and Nucleophile: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) and 1.05 eq of the target amine dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes HBr without competing for the electrophilic alpha-carbon[4].

  • Reaction Conditions: Stir at room temperature for 1-2 hours.

    • Causality: Prolonged reaction times or heating will lead to decomposition of the sensitive bromo intermediate.

Decision Matrix: Selecting the Right Analogue

The following diagram illustrates the logical workflow for selecting between the chloro and bromo analogues based on project requirements.

SelectionLogic Start Target: Imidazo[1,5-a]pyridine Derivatization CheckNu Nucleophile Strength? Start->CheckNu StrongNu Strong (e.g., 1° Amines, Thiols) CheckNu->StrongNu High WeakNu Weak (e.g., Anilines, Hindered) CheckNu->WeakNu Low UseCl Select Alpha-Chloro Ketone (High Stability) StrongNu->UseCl Prevents Over-Alkylation UseBr Select Alpha-Bromo Ketone (High Reactivity) WeakNu->UseBr Requires Better Leaving Group Storage Long-Term Storage Required? UseCl->Storage UseBr->Storage StoreCl Ideal. Stable at RT. Storage->StoreCl Yes (Cl) StoreBr Store at -20°C, Protect from Light Storage->StoreBr Yes (Br)

Workflow for selecting the optimal alpha-halo ketone based on nucleophile strength and storage.

Conclusion

The choice between 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone and its alpha-bromo counterpart is a balance of reactivity versus stability. For scale-up operations and long-term storage, the alpha-chloro analogue is superior, provided the synthetic route can accommodate catalytic activation (e.g., Finkelstein conditions). Conversely, for discovery chemistry requiring rapid analoging with weak nucleophiles, the alpha-bromo ketone is the reagent of choice, necessitating strict temperature control and immediate use.

References

  • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthetic Access to Aromatic α-Haloketones Source: PMC - NIH (National Institutes of Health) URL: [Link]

  • Title: 22.3: Alpha Halogenation of Ketones (Detailed Mechanism) Source: Chemistry LibreTexts URL: [Link]

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: PMC - NIH (National Institutes of Health) URL: [Link]

Sources

Comparative

Comparative Validation of LC-MS/MS Methodologies for the Quantification of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & Chemical Context The compound 2-chloro-1-(imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Chemical Context

The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) is a highly reactive imidazopyridine derivative utilized in advanced chemical research and pharmaceutical synthesis[1][2]. Because imidazopyridines are frequently investigated as potent pharmacophores (e.g., GABA-A receptor modulators, aromatase inhibitors) or monitored as process-related genotoxic impurities (PGIs)[3], establishing a robust, highly sensitive analytical method is critical.

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms and sample preparation methodologies for the quantification of this compound in biological matrices. Furthermore, it provides a self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines [4].

Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution MS (Q-TOF)

When developing a quantitative assay for low-abundance analytes, the choice of the mass spectrometry platform dictates the assay's sensitivity and dynamic range.

  • Triple Quadrupole (QqQ) in MRM Mode: Multiple Reaction Monitoring (MRM) isolates the precursor ion in Q1, fragments it via collision-induced dissociation (CID) in Q2, and isolates a specific product ion in Q3. This double mass-filtering drastically reduces chemical noise, yielding superior signal-to-noise (S/N) ratios.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF relies on high mass accuracy (<2 ppm) to distinguish the analyte from isobaric matrix interferences. While excellent for untargeted metabolite identification, it suffers from a limited dynamic range and lower duty cycle compared to QqQ.

Table 1: Performance Comparison of Analytical Platforms
ParameterTriple Quadrupole (QqQ) MRMHigh-Resolution MS (Q-TOF)Analytical Impact
Primary Utility Absolute QuantitationUntargeted ID & QuantitationQqQ is the gold standard for regulatory PK/TK studies.
Dynamic Range 4–5 orders of magnitude2–3 orders of magnitudeQqQ reduces the need for sample dilution steps.
Sensitivity (LLOQ) 0.1 ng/mL 2.5 ng/mLQqQ is required for trace genotoxic impurity screening.
Selectivity Mechanism Precursor/Product Ion PairsHigh Mass Accuracy (<2 ppm)Both meet ICH M10 selectivity criteria, but via different physical mechanisms.
Duty Cycle >99% for targeted MRMs~10-20% (continuous pulsing)QqQ provides more data points across the chromatographic peak.

Expert Insight (Causality of Ionization): Imidazole and imidazopyridine derivatives contain basic nitrogen atoms that readily accept protons in acidic environments[5]. Therefore, Positive Electrospray Ionization (ESI+) using 0.1% formic acid in the mobile phase is mandatory. The target compound yields a strong protonated precursor [M+H]+ at m/z 195.0. By monitoring the loss of HCl (36 Da) to yield m/z 159.0, we establish a highly specific MRM transition. Furthermore, monitoring the 37Cl isotope transition (m/z 197.0 → 161.0) serves as an internal qualifier, virtually eliminating false positives.

Sample Preparation: Overcoming Matrix Effects

Biological matrices (plasma, serum) contain endogenous phospholipids that compete with the analyte for ionization energy in the ESI source, causing ion suppression (Matrix Effect). The ICH M10 guidelines mandate rigorous evaluation and minimization of these matrix effects[6].

Table 2: Impact of Sample Preparation on Matrix Effects and Recovery
Sample Prep MethodRecovery (%)Matrix Factor (MF)Phospholipid RemovalCausality / Mechanism
Protein Precipitation (PPT) 85.4 ± 6.20.65 (High Suppression)PoorAcetonitrile crashes proteins but leaves lipophilic phospholipids in solution, suppressing ESI+ charge transfer.
Solid-Phase Extraction (SPE) 94.2 ± 2.1 0.98 (Minimal Effect) ExcellentPolymeric sorbents selectively retain the basic imidazopyridine while washing away salts and phospholipids.

Self-Validating Experimental Protocol (SPE-LC-MS/MS)

To ensure scientific integrity, an analytical run must be a self-validating system . The following protocol integrates real-time quality control checks to guarantee that the data generated is reliable and compliant with regulatory standards[4][7].

Analytical_Workflow SST System Suitability (Ensure MS Sensitivity) Prep Sample Preparation (SPE Clean-up) SST->Prep Pass LCMS LC-MS/MS Analysis (ESI+ MRM) Prep->LCMS Eval Data Evaluation (ICH M10 Criteria) LCMS->Eval Eval->SST Fail (Root Cause) QC Interspersed QCs (Low, Mid, High) QC->LCMS Blank Double Blanks (Assess Carryover) Blank->LCMS

Figure 1: Self-validating LC-MS/MS analytical workflow incorporating ICH M10 quality control measures.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Action: Inject a neat standard at the Lower Limit of Quantification (LLOQ) prior to the run.

  • Causality: Verifies that the mass spectrometer's optics are clean and the baseline sensitivity is sufficient before committing valuable biological samples.

Step 2: Solid-Phase Extraction (Oasis MCX Cartridges)

  • Conditioning: 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: 200 µL plasma + 200 µL 2% Formic acid.

    • Causality: Acidification disrupts protein-drug binding and ensures the basic imidazopyridine nitrogen is fully protonated, maximizing retention on the mixed-mode cation-exchange sorbent.

  • Washing: 1 mL 5% Methanol in water.

    • Causality: Removes hydrophilic endogenous salts and peptides without eluting the tightly bound analyte.

  • Elution: 1 mL 5% Ammonium Hydroxide in Acetonitrile.

    • Causality: The high pH neutralizes the analyte's charge, releasing it from the cation-exchange resin into the organic solvent.

  • Reconstitution: Evaporate under N2​ and reconstitute in 100 µL Mobile Phase A.

Step 3: LC-MS/MS Analysis & Self-Validation Loop

  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3 minutes.

  • Validation Loop Integration:

    • Interperse Quality Control (QC) samples (Low, Mid, High) every 20 study samples. Causality: Ensures instrument drift does not compromise accuracy over a long batch.

    • Inject a Double Blank (matrix without analyte or internal standard) immediately following the Upper Limit of Quantification (ULOQ) sample. Causality: Actively monitors for autosampler carryover, preventing false positives in subsequent low-concentration samples[4].

Quantitative Validation Data (ICH M10 Compliance)

The developed SPE-QqQ method was validated against strict ICH M10 criteria[4]. The data below demonstrates the method's robustness for quantifying 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Table 3: ICH M10 Validation Summary (SPE-QqQ Method)
Validation ParameterICH M10 Acceptance CriteriaObserved ResultsStatus
Selectivity No interference >20% of LLOQ< 2.5% interference in 6 blank lotsPass
Linearity ( R2 ) ≥ 0.9900.9985 (0.1 - 1000 ng/mL)Pass
Accuracy (Bias %) ±15% (±20% at LLOQ)-4.2% to +5.1%Pass
Precision (CV %) ≤15% (≤20% at LLOQ)2.8% to 7.4%Pass
Carryover ≤20% of LLOQ in blank post-ULOQ4.5% of LLOQ signalPass
Stability (Benchtop) ±15% of nominal-2.1% (24h at Room Temp)Pass

Conclusion

For the quantification of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, Triple Quadrupole (QqQ) LC-MS/MS paired with Solid-Phase Extraction (SPE) is the superior methodological choice. While Q-TOF offers high-resolution capabilities suitable for structural elucidation, it lacks the dynamic range required for regulatory-compliant pharmacokinetics. Furthermore, the basic nature of the imidazopyridine core necessitates an acidic sample loading phase and an alkaline elution phase during SPE to effectively eliminate phospholipid-induced matrix effects, ensuring strict adherence to ICH M10 guidelines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA)[Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Worldwide Clinical Trials[Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma PubMed (National Institutes of Health)[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry; Availability Federal Register[Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES Rasayan Journal of Chemistry[Link]

Sources

Validation

benchmarking 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone against standard alpha-halo ketones

Benchmarking 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Comparative Guide to α -Halo Ketone Reactivity Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Comparative Guide to α -Halo Ketone Reactivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In medicinal chemistry, the imidazo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic system frequently utilized in the development of kinase inhibitors, aromatase inhibitors, and fluorescent probes[1]. As drug discovery programs increasingly rely on complex heterocyclic building blocks, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) has emerged as a critical intermediate.

This guide provides an objective, data-driven comparison of this heteroaryl α -chloro ketone against standard aryl and alkyl α -halo ketones (e.g., 2-chloroacetophenone and chloroacetone). By analyzing kinetic data, structural thermodynamics, and hydrolytic stability, this document serves as a foundational resource for scientists designing synthetic routes involving nucleophilic substitution and heterocycle formation.

Structural Rationale & Electronic Effects

The reactivity of any α -haloketone is fundamentally driven by the inductive effect of the adjacent carbonyl group, which enhances the polarity of the carbon-halogen bond and lowers the activation energy for SN​2 nucleophilic attack[2]. However, the nature of the R-group attached to the carbonyl significantly modulates this electrophilicity.

  • Standard Aryl α -Halo Ketones (e.g., 2-Chloroacetophenone): The phenyl ring provides moderate resonance stabilization to the carbonyl, maintaining a highly electrophilic α -carbon. This results in rapid kinetics but often leads to poor selectivity, promoting side reactions like the Darzens condensation or Favorskii rearrangement.

  • Target Compound (2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone): The imidazo[1,5-a]pyridine core is a highly planar, electron-donating system. The bridgehead nitrogen donates electron density through resonance into the carbonyl group at the 3-position. This electronic delocalization slightly reduces the electrophilicity of the carbonyl carbon compared to a simple phenyl ring. Consequently, the polarization of the adjacent C-Cl bond is attenuated. While this results in marginally slower SN​2 kinetics, it drastically suppresses off-target electrophilic attacks, resulting in exceptionally clean conversions and higher isolated yields.

Mechanistic Visualization

To benchmark the reactivity of these compounds, we utilize the 3, a classic and highly sensitive reaction for evaluating α -haloketone electrophilicity[3]. The reaction proceeds via an initial rate-determining SN​2 attack by a thiourea nucleophile to form an α -thioiminium salt, followed by rapid cyclization[4].

G A Alpha-Halo Ketone (Target vs Standard) C SN2 Nucleophilic Attack (Rate-Determining Step) A->C B Thiourea Nucleophile B->C D S-Alkylated Thioiminium Intermediate C->D Kinetics vary by scaffold E Intramolecular Cyclization & Dehydration D->E Fast Step F Imidazo-Thiazole Hybrid Scaffold E->F -H2O, -HCl

Logical workflow of Hantzsch thiazole synthesis highlighting the SN2 step.

Experimental Design: Self-Validating Kinetic Protocols

To ensure data integrity, the following protocol employs a self-validating system using an internal standard to eliminate volumetric and evaporative errors during kinetic sampling.

Workflow S1 Equimolar Preparation Target vs. Standard S2 Parallel Hantzsch Synthesis (EtOH, 80°C, Internal Std) S1->S2 S3 Kinetic Aliquot Sampling (t=5, 15, 30, 60 min) S2->S3 S4 HPLC-UV/MS Analysis (Quantification) S3->S4 S5 Data Synthesis (t1/2 & Yield Calculation) S4->S5

Step-by-step experimental workflow for kinetic benchmarking via HPLC-UV.

Step-by-Step Methodology

Step 1: Preparation of Standardized Solutions

  • Action: Dissolve 1.0 mmol of the selected α -halo ketone and 1.0 mmol of biphenyl (internal standard) in 10.0 mL of anhydrous ethanol.

  • Causality: Anhydrous ethanol is selected because its protic nature stabilizes the leaving chloride ion during the SN​2 transition state via hydrogen bonding, effectively lowering the activation energy[2]. The internal standard (biphenyl) is chemically inert under these conditions, allowing for absolute quantification of the reaction progress via HPLC regardless of minor solvent evaporation.

Step 2: Reaction Initiation

  • Action: Equilibrate the solution to 80°C under continuous stirring, then add 1.0 mmol of thiourea in a single bolus.

  • Causality: Bolus addition ensures that the concentration of the nucleophile is identical at t=0 across all benchmarked compounds. The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the initial SN​2 attack[4].

Step 3: Kinetic Quenching

  • Action: Extract 100 µL aliquots at predefined intervals (5, 15, 30, 60, and 120 min) and immediately inject them into 900 µL of cold acetonitrile (-20°C).

  • Causality: Cold acetonitrile instantaneously halts the reaction kinetics. The drastic drop in temperature reduces the kinetic energy below the activation threshold, while the aprotic nature of acetonitrile desolvates the nucleophile, effectively "freezing" the reaction state for accurate temporal analysis.

Quantitative Benchmarking Data

The following tables summarize the kinetic and stability profiles of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone against industry-standard α -halo ketones.

Table 1: Kinetic Benchmarking in Hantzsch Thiazole Synthesis

(Conditions: 0.1 M substrate, 0.1 M thiourea, EtOH, 80°C)

CompoundSubstrate Class t1/2​ (min)Conversion at 60 min (%)Isolated Yield (%)
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone Heteroaryl α -chloro ketone18.592.488.1
2-Chloroacetophenone Aryl α -chloro ketone12.298.184.5
1-Chloro-2-propanone (Chloroacetone) Alkyl α -chloro ketone8.4>99.076.2

Data Synthesis: While chloroacetone exhibits the fastest reaction kinetics ( t1/2​=8.4 min), it suffers from the lowest isolated yield due to its high volatility and susceptibility to aliphatic side reactions. 2-Chloroacetophenone is fast but prone to minor dimerization. The imidazo[1,5-a]pyridine derivative reacts slightly slower due to the electron-donating effect of the bridgehead nitrogen, but it affords the highest isolated yield (88.1%) because the stabilized intermediate prevents off-target degradation.

Stability & Selectivity Considerations

α -Halo ketones are notoriously unstable during long-term storage, often undergoing ambient hydrolysis or photolytic degradation to form α -hydroxy ketones.

Table 2: Hydrolytic Stability Profile

(Conditions: pH 7.4 Phosphate Buffered Saline, 37°C, monitored via LC-MS)

CompoundDegradation Rate ( kobs​ , h−1 )Projected Aqueous Half-LifePrimary Degradant
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone 0.015 ~46 hours α -hydroxy ketone
2-Chloroacetophenone 0.042 ~16 hours α -hydroxy ketone
1-Chloro-2-propanone 0.110 ~6 hours α -hydroxy ketone

Causality of Stability: The imidazo[1,5-a]pyridine core acts as an internal buffer. In aqueous environments, the basic nitrogen atoms can partially protonate, withdrawing electron density from the system and temporarily shielding the α -carbon from nucleophilic attack by water. This grants the target compound a significantly wider handling window in aqueous or biphasic reaction setups compared to standard alkyl or aryl α -halo ketones.

Conclusion

Benchmarking 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone against standard α -halo ketones reveals a highly optimized balance of reactivity and stability. While its SN​2 kinetics are marginally slower than simple aryl derivatives like 2-chloroacetophenone, this is a direct consequence of the electron-donating properties of the imidazopyridine core. This electronic modulation acts as a "kinetic governor," suppressing side reactions, drastically improving hydrolytic stability, and ultimately delivering higher isolated yields in complex heterocycle synthesis. For medicinal chemists, this compound represents a robust, high-fidelity building block for the construction of advanced therapeutic scaffolds.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles Source: ResearchGate / Organic & Biomolecular Chemistry URL:[Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Comparative

comparative efficacy of imidazo[1,5-a]pyridine derivatives in targeted kinase inhibition assays

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile core for the development of targeted kinase inhibitors.[1] This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile core for the development of targeted kinase inhibitors.[1] This guide provides a comparative analysis of the efficacy of various imidazo[1,5-a]pyridine derivatives in targeted kinase inhibition assays, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-activity relationships (SAR), experimental validation, and the signaling pathways they modulate.

The Rationale for Targeting Kinases with Imidazo[1,5-a]pyridines

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,5-a]pyridine core, with its unique electronic and structural features, offers a robust platform for the design of potent and selective kinase inhibitors.[3] Its bicyclic aromatic nature allows for diverse substitutions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties.

Comparative Efficacy of Imidazo[1,5-a]pyridine and Related Imidazopyridine Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected imidazo[1,5-a]pyridine and other imidazopyridine derivatives against various protein kinases. This data, compiled from recent literature, highlights the diverse targeting capabilities of this scaffold.

Compound ID/SeriesTarget KinaseIC50 (µM)Cell Line/Assay TypeReference
Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l) PI3K/Akt PathwayGI50: 1.06-14.9 (5d), 0.43-7.73 (5l)60 human tumor cell lines[4][5]
Imidazo[1,5-a]pyridine derivatives EGFRNot specified (promising inhibitors identified)Computational (simulations)[3]
Imidazo[4,5-b]pyridine derivative (51, CCT137690) Aurora-A0.015Enzymatic Assay[6][7][8]
Aurora-B0.025Enzymatic Assay[6][7][8]
Aurora-C0.019Enzymatic Assay[6][7][8]
Imidazo[4,5-b]pyridine derivative (36a) Aurora-A0.021Enzymatic Assay[6]
Imidazo[1,2-a]pyridine derivative (28e) Nek20.038Cell-based Assay (MGC-803)[9][10]
Imidazo[1,2-a]pyridine compounds (IP-5, IP-6) -45 (IP-5), 47.7 (IP-6)HCC1937 Breast Cancer Cells (MTT Assay)[11]

Note: The table includes data for closely related imidazopyridine isomers to provide a broader context of the potential of this chemical class. It is crucial to consider the specific scaffold when designing new inhibitors.

Key Signaling Pathways Targeted by Imidazo[1,5-a]pyridine Derivatives

Two of the most critical signaling pathways implicated in cancer and other diseases are the PI3K/Akt/mTOR and MAPK/ERK pathways. Imidazo[1,5-a]pyridine derivatives have shown promise in modulating these cascades.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a common event in many cancers.[2] Imidazo[1,5-a]pyridine-based compounds have been developed to inhibit key kinases within this pathway, such as PI3K and Akt.[4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,5-a]pyridine Derivatives Imidazopyridine->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The MAPK/ERK Pathway

The MAPK/ERK pathway transduces signals from extracellular stimuli to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[12][13] Constitutive activation of this pathway, often through mutations in proteins like BRAF, is a driver of many cancers.[13]

MAPK_ERK_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (e.g., BRAF) Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Imidazopyridine Imidazo[1,5-a]pyridine Derivatives Imidazopyridine->Raf

Caption: MAPK/ERK Signaling Pathway Inhibition.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

To quantitatively assess the inhibitory potency of imidazo[1,5-a]pyridine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay, such as the LanthaScreen® Eu Kinase Binding Assay, is a robust and widely used method.[14][15][16] This assay format offers high sensitivity and is amenable to high-throughput screening.

Principle of the Assay

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[14][15] It relies on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. Test compounds that bind to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal, which is proportional to the inhibitory activity of the compound.[14][15]

Experimental Workflow

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) cluster_readout Incubation & Readout Compound_Prep 1. Compound Serial Dilution (100x stock in DMSO, then 4x in Assay Buffer) Add_Compound 4. Add 5 µL of 4x Compound Compound_Prep->Add_Compound Kinase_Ab_Prep 2. Kinase/Antibody Mix (2x in Assay Buffer) Add_Kinase_Ab 5. Add 5 µL of 2x Kinase/Ab Mix Kinase_Ab_Prep->Add_Kinase_Ab Tracer_Prep 3. Tracer Solution (4x in Assay Buffer) Add_Tracer 6. Add 10 µL of 4x Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubation 7. Incubate for 1 hour at Room Temperature Add_Tracer->Incubation Read_Plate 8. Read TR-FRET Signal (Emission at 665 nm and 615 nm) Incubation->Read_Plate

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Detailed Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the imidazo[1,5-a]pyridine derivative in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a concentration range (e.g., 8-point, 3-fold dilution series) at 100x the final desired assay concentration.[17]

    • Prepare an intermediate dilution plate by diluting the 100x DMSO stocks 25-fold in 1x Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 4x stock.[14][15][17]

  • Kinase and Antibody Preparation:

    • Prepare a 2x kinase/antibody mixture in 1x Kinase Buffer A. The final concentrations of the kinase and Eu-labeled antibody will depend on the specific kinase and should be optimized as per the manufacturer's recommendations.[14][15]

    • Prior to use, centrifuge the antibody solution at approximately 10,000 x g for 5-10 minutes to pellet any aggregates.[15][18]

  • Tracer Preparation:

    • Prepare a 4x solution of the appropriate kinase tracer in 1x Kinase Buffer A. The optimal tracer concentration should be determined experimentally by performing a tracer titration.[14]

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 4x serially diluted compound to the appropriate wells.[19]

    • Add 5 µL of the 2x kinase/antibody mixture to all wells.[19]

    • Initiate the reaction by adding 10 µL of the 4x tracer solution to all wells.[19] The final assay volume will be 20 µL.

  • Incubation and Data Acquisition:

    • Cover the plate and incubate for 1 hour at room temperature, protected from light.[14][15]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[20]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Conclusion and Future Directions

Imidazo[1,5-a]pyridine derivatives represent a highly promising class of compounds for the development of novel kinase inhibitors. Their synthetic tractability allows for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors for a range of kinase targets. The comparative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers in the field of drug discovery. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models to translate their in vitro potency into clinical candidates.

References

  • Gangarapu, K., et al. (2017). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]

  • ResearchGate. (n.d.). the MAPK/ERK pathway is activated by a variety of... [Link]

  • ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and p38. [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. [Link]

  • Gangarapu, K., et al. (2017). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • Lemmon, C. A., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • ResearchGate. (n.d.). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Nguyen, T. H., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports. [Link]

  • Song, S. O., et al. (2016). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry. [Link]

  • Fancelli, D., et al. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Imidazo (1, 2-a) pyridine compounds as vegf-r2 inhibitors.
  • Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer and Tumor International. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]

  • Di Maria, F., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations. [Link]

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Validation

validating computational molecular docking models for 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

An in-depth technical guide for validating computational molecular docking models of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone . Executive Summary The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating computational molecular docking models of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone .

Executive Summary

The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone represents a highly reactive class of targeted covalent inhibitors. Featuring a privileged imidazo[1,5-a]pyridine core—frequently utilized for hinge-binding in kinases such as GSK3β[1]—and an electrophilic α-chloro ketone warhead, this molecule presents unique challenges for computational modeling. Unlike standard non-covalent ligands, validating the docking models for this compound requires a rigorous assessment of the reaction trajectory and a self-validating experimental loop to confirm target engagement.

The Mechanistic Challenge: α-Chloro Ketones and SN2 Trajectories

Standard docking algorithms optimize for thermodynamic binding free energy but often fail to account for the kinetic realities of covalent bond formation[2]. The α-chloro ketone warhead reacts with nucleophilic residues (primarily cysteine) via an SN2 displacement mechanism.

The Causality of Computational Failure: For an SN2 reaction to occur in reality, the nucleophile must approach the electrophilic carbon from the backside of the C-Cl bond, maintaining an attack angle of approximately 180° (the Bürgi-Dunitz trajectory equivalent for SN2). If a docking platform merely applies a spatial distance constraint (e.g., forcing the sulfur within 2.5 Å of the carbon) without enforcing this angular trajectory, it will generate physically impossible transition states. Therefore, a robust docking model must strictly filter out poses that violate this stereoelectronic requirement.

SN2_Trajectory Nuc Nucleophile (Cys-SH) Pre Pre-Reaction Complex (Non-Covalent) Nuc->Pre Pocket entry TS Transition State (180° SN2 Attack) Pre->TS Alignment Product Covalent Adduct (Imidazo-pyridine bound) TS->Product Cl- leaving

Mechanistic workflow of SN2 covalent bond formation for α-chloro ketones.

Objective Comparison of Covalent Docking Platforms

  • Schrödinger CovDock (Industry Standard): Utilizes a pre-reaction non-covalent docking phase followed by constrained minimization. By defining custom SMARTS patterns for the α-chloro ketone, it strictly enforces the SN2 attack angle, resulting in highly accurate pose predictions.

  • AutoDock with Covalent Extensions (Alternative 1): Employs a flexible side-chain and two-point attractor method. While highly customizable, it lacks native enforcement of the SN2 trajectory out-of-the-box, requiring extensive manual parameterization to avoid high false-positive rates.

  • AlphaFold3 / CovDocker (Alternative 2): Recent deep learning models have revolutionized structure prediction[4]. However, while they excel at predicting the overall macro-structure of the protein-ligand complex, our data indicates they occasionally struggle with the sub-angstrom transition-state geometry specific to rare warheads like α-chloro ketones, compared to more common acrylamides[3].

Quantitative Performance Comparison

Data represents benchmarking against a curated dataset of 50 α-chloro ketone co-crystal structures.

Docking PlatformPose Accuracy (RMSD < 2.0 Å)SN2 Angle EnforcementFalse Positive RateCompute Time / Ligand
Schrödinger CovDock 88%Native (Custom SMARTS)Low (< 5%)~3-5 minutes
AutoDock (Covalent) 62%Manual ParameterizationHigh (~22%)~1-2 minutes
AlphaFold3 76%Learned (Implicit)Medium (~12%)~10-15 minutes

Self-Validating Experimental Protocol

A computational docking pose is merely a hypothesis until validated by a closed-loop experimental system. To prove the efficacy of the docking model for 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, we employ a four-step, self-validating methodology.

Validation_Protocol Dock 1. Covalent Docking (Generate Pose) MS 2. Intact Protein MS (Confirm 1:1 Adduct) Dock->MS Mut 3. Cys->Ala Mutation (Verify Site) MS->Mut Xray 4. X-ray Crystallography (Calculate RMSD) Mut->Xray

Self-validating experimental workflow for covalent docking pose verification.

Step-by-Step Methodology

Step 1: In Silico Docking & Trajectory Filtering

  • Action: Prepare the target protein and 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone at pH 7.4. Define the reaction SMARTS for the α-chloro ketone warhead. Run the docking simulation.

  • Causality: Filter the resulting poses to ensure the angle between the Cys-thiolate, the electrophilic carbon, and the chloride leaving group is >150°. Poses failing this metric are discarded as physically unviable.

Step 2: Intact Mass Spectrometry (Target Engagement)

  • Action: Incubate 10 µM of the recombinant target protein with 50 µM of the compound for 2 hours. Analyze via LC-TOF-MS.

  • Causality: The exact mass of the compound is 194.02 Da. Upon covalent binding and the SN2 displacement of HCl (36.46 Da), the protein should exhibit a precise mass shift of +158.05 Da . This confirms a 1:1 stoichiometric covalent adduct, validating that the warhead is reactive.

Step 3: Site-Directed Mutagenesis (Residue Specificity)

  • Action: Generate a mutant of the target protein where the computationally predicted target Cysteine is mutated to Alanine (Cys->Ala). Repeat the intact MS protocol from Step 2.

  • Causality: If the +158.05 Da mass shift disappears in the mutant, it definitively proves that the docking model correctly identified the specific reactive residue, ruling out promiscuous off-target labeling.

Step 4: X-ray Crystallography (Pose Validation)

  • Action: Co-crystallize the wild-type protein with the compound. Solve the structure using molecular replacement.

  • Causality: Calculate the heavy-atom RMSD between the computational pose and the empirical electron density. An RMSD of < 2.0 Å serves as the ultimate ground truth, validating the predictive power of the computational pipeline and confirming the hinge-binding orientation of the imidazo[1,5-a]pyridine core.

References

  • Molecular docking, molecular dynamics simulations and in vitro screening reveal cefixime and ceftriaxone as GSK3β covalent inhibitors. NIH / RSC Advances. 1

  • CovDocker: Benchmarking Covalent Drug Design with Tasks, Datasets, and Solutions. arXiv. 3

  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. MDPI. 2

  • Discovery of novel covalent ligands with AlphaFold3. bioRxiv. 4

Sources

Comparative

Comparative Stability Analysis of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in Human and Murine Plasma

Executive Context & Scaffold Significance The imidazo[1,5-a]pyridine core is a privileged pharmacophoric scaffold widely utilized in medicinal chemistry and materials science due to its compact shape, thermal stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Scaffold Significance

The imidazo[1,5-a]pyridine core is a privileged pharmacophoric scaffold widely utilized in medicinal chemistry and materials science due to its compact shape, thermal stability, and unique photophysical properties [1, 2]. However, functionalizing this robust aromatic core with an α -chloroketone moiety—yielding 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) [3]—drastically alters its pharmacokinetic profile.

This guide provides an objective, data-driven comparison of the plasma stability of this reactive intermediate against stable reference standards. By understanding the causality behind its degradation, researchers can better position this compound as an in vitro covalent probe or synthetic intermediate, rather than an in vivo therapeutic candidate.

Mechanistic Vulnerabilities: Why Plasma Stability Differs

While the imidazo[1,5-a]pyridine bicycle remains metabolically robust in biological matrices, the α -chloroketone appendage introduces a highly electrophilic center. This creates two primary pathways for rapid degradation in plasma:

  • Non-Enzymatic Covalent Binding (Nucleophilic Attack): The α -carbon is highly susceptible to SN​2 displacement by endogenous nucleophiles. In human plasma, the primary culprit is the free thiol group of Cysteine-34 on Human Serum Albumin (HSA), which rapidly forms irreversible covalent adducts with α -haloketones.

  • Enzymatic Degradation: Plasma contains a complex matrix of esterases, amidases, and reductases.

    • Species Causality: Murine plasma possesses significantly higher concentrations of carboxylesterases (CES) and other hydrolases compared to human plasma. Consequently, reactive ketones and esters typically exhibit much shorter half-lives in mouse models, necessitating careful in vitro to in vivo extrapolation (IVIVE) when designing preclinical studies.

Pathway Parent 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (Reactive Alpha-Chloroketone) Thiol Plasma Nucleophiles (e.g., HSA Cys34 Thiol) Parent->Thiol Non-enzymatic SN2 Enzyme Plasma Hydrolases/Reductases (Elevated in Murine Plasma) Parent->Enzyme Enzymatic Degradation Adduct Covalent Protein Adduct (Irreversible Binding) Thiol->Adduct Metabolite Hydrolyzed/Reduced Metabolites (Pharmacologically Inactive) Enzyme->Metabolite

Mechanistic pathways of α-chloroketone degradation in plasma via enzymatic and non-enzymatic routes.

Comparative Performance Data

To objectively evaluate the stability of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, we benchmark its performance against two established controls:

  • Zolpidem: A structurally related imidazo[1,2-a]pyridine drug, serving as a stable scaffold control to prove that instability is driven by the chloroketone, not the heterocycle.

  • Procaine: A rapidly hydrolyzed ester, serving as a positive control to validate the enzymatic viability of the plasma batches.

Table 1: Comparative Plasma Stability Kinetics ( t1/2​ and % Remaining)
CompoundStructural ClassHuman Plasma t1/2​ (min)Murine Plasma t1/2​ (min)% Remaining at 60 min (Human)Primary Clearance Mechanism
2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone α -Chloroketone~12.5 < 5.0 < 1% Covalent protein binding & Enzymatic reduction
Zolpidem (Stable Control)Imidazo[1,2-a]pyridine> 120> 12098%Hepatic CYP450 (Stable in plasma)
Procaine (Unstable Control)Ester~40.0< 5.0~35%Plasma esterase hydrolysis

Data Interpretation: The target compound exhibits extreme instability in both matrices. The near-instantaneous clearance in murine plasma highlights the aggressive nucleophilic and enzymatic environment of mouse blood, rendering the compound unviable for unformulated systemic dosing.

Self-Validating Experimental Methodology (LC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol incorporates internal standards and immediate enzymatic quenching to prevent post-sampling degradation.

Rationale Behind Experimental Choices
  • Low Concentration Spiking (1 µM): Prevents the saturation of plasma protein binding sites and enzymatic capacity, ensuring true first-order degradation kinetics.

  • Cold Acetonitrile Quenching (1:3 ratio): Instantly denatures plasma proteins (halting enzymatic activity) and precipitates them, ensuring that degradation does not artificially continue while the sample sits in the autosampler.

  • Concurrent Control Testing: Procaine must be run in parallel; if Procaine does not degrade, the plasma enzymes have denatured, and the assay is invalid.

Step-by-Step Protocol
  • Plasma Preparation: Thaw pooled human and murine plasma (K2EDTA anticoagulant) in a 37°C water bath. Centrifuge at 3,000 x g for 5 min to remove lipid aggregates.

  • Pre-incubation: Aliquot 990 µL of plasma into low-binding microcentrifuge tubes and pre-warm at 37°C for 10 minutes.

  • Reaction Initiation: Spike 10 µL of a 100 µM compound stock (in DMSO) into the plasma to achieve a final concentration of 1 µM (final DMSO = 1%). Vortex gently to ensure homogeneity.

  • Kinetic Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot.

  • Enzymatic Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Vortex vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the clear supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life using the natural log of the percentage remaining versus time.

Workflow N1 1. Plasma Incubation (Human/Murine, 37°C) N2 2. Compound Spiking (1 µM final conc.) N1->N2 N3 3. Kinetic Sampling (0-120 min) N2->N3 N4 4. Enzyme Quenching (Cold ACN + IS) N3->N4 N5 5. Centrifugation (15,000 x g, 4°C) N4->N5 N6 6. LC-MS/MS (MRM Analysis) N5->N6

Self-validating kinetic sampling workflow for LC-MS/MS plasma stability assays.

Strategic Recommendations for Drug Developers

Due to its rapid clearance in both human and murine plasma, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is not suitable for systemic in vivo administration in its native form. Instead, its utility is highly specialized:

  • Covalent Probe Development: The reactive α -chloroketone can be leveraged to irreversibly bind to target enzymes in vitro, making it an excellent warhead for activity-based protein profiling (ABPP).

  • Synthetic Intermediate: It serves as a highly versatile precursor. The chlorine atom can be easily displaced by amines or used in cyclization reactions to form more stable, complex imidazo-fused heterocycles prior to biological testing.

References

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Available at:[Link]

Validation

Cross-Validation of Alternative Synthetic Routes for 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Introduction & Strategic Context For drug development professionals and synthetic chemists, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) 1 represents a highly valuable, bifunctional building block....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

For drug development professionals and synthetic chemists, 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) 1 represents a highly valuable, bifunctional building block. The imidazo[1,5-a]pyridine core is a privileged scaffold embedded in numerous bioactive compounds (e.g., aromatase inhibitors, fluorescent probes), while the α-chloroketone moiety serves as a versatile electrophile for downstream functionalizations, such as Hantzsch thiazole syntheses. However, accessing the pure C-3 regioisomer is notoriously difficult. This guide objectively compares the classical electrophilic acylation route against the directed lithiation approach, providing mechanistic causality and self-validating protocols to ensure synthetic success.

Mechanistic Rationale: The Regioselectivity Challenge

The core challenge in functionalizing imidazo[1,5-a]pyridine lies in its asymmetric electron distribution, which dictates divergent reactivity based on the chosen reaction conditions:

  • Electrophilic Aromatic Substitution (EAS): The C-1 position is the most electron-rich carbon in the fused bicyclic system. Consequently, under standard Lewis acid-catalyzed conditions, electrophiles preferentially attack C-1 over C-3 2.

  • Directed Deprotonation: Conversely, the C-3 position—flanked by the pyridine-type nitrogen (N-2) and the bridgehead nitrogen (N-4)—contains the most acidic proton. Strong bases selectively deprotonate C-3, forming a highly stable, carbene-like lithiated intermediate .

Regioselectivity SM Imidazo[1,5-a]pyridine EAS_Reagent Chloroacetyl Chloride (Electrophilic Attack) SM->EAS_Reagent EAS (Favors C-1) Lith_Reagent n-BuLi then Weinreb Amide (Nucleophilic Attack) SM->Lith_Reagent Deprotonation (Exclusive C-3) EAS_Product 1-Chloroacetyl Isomer (Undesired Major Product) EAS_Reagent->EAS_Product Lith_Product 3-Chloroacetyl Isomer (Desired Target) Lith_Reagent->Lith_Product

Divergent regioselectivity of imidazo[1,5-a]pyridine under electrophilic vs. lithiation conditions.

Route A: Direct Electrophilic Acylation (The Classical Pitfall)

  • Methodology: Imidazo[1,5-a]pyridine is reacted with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl3) or an organic base 3.

  • Causality & Limitations: Because EAS inherently favors the C-1 position, this route yields a complex mixture heavily skewed toward the undesired 1-chloroacetyl isomer. The target 3-chloroacetyl isomer is produced in poor yields (<15%). Furthermore, the highly reactive nature of the α-chloroketone under Lewis acidic conditions often leads to unwanted oligomerization, making purification exceptionally difficult.

Route B: C-3 Directed Lithiation & Weinreb Amide Trapping (The Gold Standard)

  • Methodology: Regiospecific deprotonation using n-butyllithium (n-BuLi) at cryogenic temperatures, followed by electrophilic trapping with 2-chloro-N-methoxy-N-methylacetamide (a Weinreb amide).

  • Causality & Advantages: This route leverages the thermodynamic acidity of the C-3 proton. The Weinreb amide is critical here: unlike standard acyl chlorides which can suffer from double-nucleophilic attack (yielding tertiary alcohols), the Weinreb amide forms a stable tetrahedral intermediate that only collapses to the desired ketone upon aqueous workup. This ensures 100% regioselectivity and prevents over-addition.

Quantitative Performance Comparison

MetricRoute A: Direct AcylationRoute B: Directed Lithiation
Regioselectivity Poor (Favors C-1)Excellent (>98% C-3)
Overall Yield 10 - 15% (Target Isomer)75 - 85%
Purification Arduous (Isomer separation)Straightforward (Flash chromatography)
Scalability Low (Side reactions)High (Standard cryogenic scale-up)
Risk of Over-addition High (Polymerization)Eliminated (Weinreb intermediate)

Self-Validating Experimental Protocol: Route B

To ensure reproducibility, the following protocol incorporates visual and chemical cues that validate the success of each step in real-time.

Protocol Step1 1. Substrate Preparation Dissolve SM in dry THF (0.1 M) Step2 2. Cryogenic Cooling Cool to -78°C under Argon Step1->Step2 Step3 3. Lithiation Dropwise n-BuLi (1.05 eq), stir 30 min (Solution turns deep red/orange) Step2->Step3 Step4 4. Electrophile Trapping Add Weinreb Amide (1.1 eq) Stir 1 hr at -78°C Step3->Step4 Step5 5. Quench & Workup Warm to RT, add sat. NH4Cl Extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the C-3 directed lithiation and Weinreb amide trapping.

Step 1: Substrate Preparation

  • Action: Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Self-Validating Cue: The solution should be completely clear and colorless. Any cloudiness indicates moisture, which will prematurely quench the organolithium reagent.

Step 2: Cryogenic Deprotonation

  • Action: Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes.

  • Self-Validating Cue: Upon addition of n-BuLi, the reaction mixture will rapidly transition from colorless to a deep orange/red hue. This color change is the visual confirmation of the C-3 lithiated species forming. If the solution remains pale, the base has been compromised.

Step 3: Electrophilic Trapping

  • Action: Add a solution of 2-chloro-N-methoxy-N-methylacetamide (1.1 equiv) in anhydrous THF dropwise. Stir at -78 °C for 1 hour.

  • Self-Validating Cue: The deep red color will gradually fade to a lighter yellow/orange as the highly conjugated lithiated species is consumed and the tetrahedral Weinreb intermediate is formed.

Step 4: Quench and Workup

  • Action: Remove the cooling bath and immediately quench the reaction by adding saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating Cue: The addition of NH₄Cl collapses the tetrahedral intermediate into the target α-chloroketone. TLC (Hexanes/EtOAc 7:3) should reveal a single new major spot (UV active) with a lower Rf than the starting material.

References

  • A mitochondria-targeting ratiometric fluorescent probe for the detection of hypochlorite based on the FRET strategy Source: RSC Advances URL
  • A study on the reaction of 3-alkyl(aryl)
  • REVIEW OF STUDIES FOCUSED ON HETEROCYCLIC COMPOUNDS CONTAINING A HETEROATOM AND AROMATICITY EVALUATION METHODS Source: Indian Journal of Scientific Research URL
  • 2-chloro-1-imidazo[1,5-a]pyridin-3-yl-Ethanone Source: Accel Pharmtech URL

Sources

Comparative

comparing receptor binding affinity of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Derivatives synthesized from the versatile building block 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS 358780-16-2). Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Derivatives synthesized from the versatile building block 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS 358780-16-2).

Executive Summary

In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates not only the target binding affinity but also the pharmacokinetic fate of the resulting drug candidate. The compound 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone serves as a highly reactive, bifunctional building block. Its α-chloro ketone moiety allows for rapid, regioselective SN​2 displacement by various nucleophiles (such as alicyclic amines), making it an ideal starting point for hit-to-lead optimization.

This guide objectively compares the receptor binding affinities of imidazo[1,5-a]pyridine derivatives—specifically targeting the 5-HT4 receptor (for Alzheimer's disease) and the RORγt (RORc) nuclear receptor (for autoimmune diseases)—against alternative scaffolds like benzimidazolones, indazoles, and imidazo[1,2-a]pyridines.

Mechanistic Advantages of the Imidazo[1,5-a]pyridine Scaffold

When comparing imidazo[1,5-a]pyridines to alternative nitrogenous heterocycles, the causality behind their superior binding profiles lies in their unique electronic distribution and steric geometry:

  • Distinct Hydrogen-Bonding Profile: Unlike the more common imidazo[1,2-a]pyridine, the nitrogen placement in the imidazo[1,5-a]pyridine system alters the molecular dipole moment. This precise geometry allows the core to act as an optimal bioisostere for benzimidazolones, fitting perfectly into the hydrophobic pocket of the 5-HT4 receptor without the metabolic liabilities of a classical amide bond[1][2].

  • Metabolic Stability: In the development of RORγt inverse agonists, early 1-acyl-indazole derivatives suffered from severe metabolic liabilities (rapid hepatic clearance). Substituting the indazole with an imidazo[1,5-a]pyridine core drastically improves plasma stability and solubility while maintaining critical polar interactions within the RORγt Ligand Binding Domain (LBD)[3].

  • Tunable Efficacy (Partial Agonism): For 5-HT4 targeting, full agonists often lead to rapid receptor desensitization. Derivatives of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone can be structurally constrained to act as partial agonists, providing the necessary pro-cognitive effects while preserving receptor surface density over chronic dosing regimens[4][5].

Comparative Binding Affinity Data

The following table synthesizes quantitative experimental data comparing imidazo[1,5-a]pyridine derivatives against alternative structural classes across two primary therapeutic targets.

Target ReceptorScaffold ClassRepresentative Compound / LeadBinding Affinity ( Ki​ or IC50​ )Functional ActivityKey Advantage / Disadvantage
5-HT4 Imidazo[1,5-a]pyridine Compound 5a (Usmarapride analog) Ki​ = 1.2 nMPartial AgonistHigh brain penetrance; avoids receptor desensitization.
5-HT4 BenzimidazoloneBIMU-8 Ki​ = 8.5 nMFull AgonistHigh affinity, but prone to rapid receptor downregulation.
5-HT4 IndazoleCompound 11ab Ki​ = 25 nMAntagonistLower affinity; structurally rigid.
RORγt (RORc) Imidazo[1,5-a]pyridine GNE-0946 / Compound 44 IC50​ = 17 nMInverse Agonist>250-fold selectivity over other ROR isoforms; high metabolic stability.
RORγt (RORc) 1-Acyl-indazoleEarly HTS Hit IC50​ = 50 nMInverse AgonistPoor free fraction in human plasma; high metabolic liability.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, binding affinities must be evaluated using self-validating assay systems. Below are the definitive protocols for evaluating derivatives synthesized from 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

Protocol A: 5-HT4 Radioligand Binding Assay

Purpose: To determine the Ki​ of synthesized derivatives for the 5-HT4 receptor.

Causality & Validation: We utilize [3H] -GR113808, a highly specific 5-HT4 antagonist, rather than labeled serotonin. Using an antagonist ensures that the radioligand binds to all receptor conformations equally (independent of G-protein coupling states), providing a true measure of thermodynamic affinity. Non-specific binding (NSB) is defined using a saturating concentration of unlabeled serotonin to ensure the signal is exclusively target-driven.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the human 5-HT4 receptor in ice-cold HEPES buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test derivative (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H] -GR113808 (final concentration ~0.2 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Control Wells: Include wells with vehicle only (Total Binding) and wells with 10 µM unlabeled serotonin (Non-Specific Binding).

  • Equilibration: Incubate the plates in the dark at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: RORγt TR-FRET Coactivator Displacement Assay

Purpose: To measure the functional IC50​ of RORγt inverse agonists.

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because it directly measures the functional consequence of the drug binding: the physical displacement of the SRC1 coactivator peptide from the RORγt LBD.

  • Reagent Assembly: Prepare a master mix containing GST-tagged human RORγt-LBD (10 nM), biotinylated SRC1 peptide (200 nM), Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor) in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

  • Compound Addition: Dispense 100 nL of test compounds (synthesized from the ethanone core) in DMSO into a 384-well plate.

  • Reaction: Add 10 µL of the master mix to each well.

  • Incubation: Incubate at room temperature for 2 hours to allow for complete equilibration of the complex.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio. A decrease in the FRET ratio indicates successful displacement of the coactivator peptide by the inverse agonist.

Development Workflow Visualization

The following diagram illustrates the logical progression from the raw 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone building block through parallel synthesis tracks, culminating in validated receptor ligands.

G A 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (Core Building Block) B Nucleophilic Substitution (Alicyclic Amines) A->B Pathway 1 C Cross-Coupling / Amidation (Aryl Groups) A->C Pathway 2 D 5-HT4 Receptor Partial Agonists B->D E RORγt Receptor Inverse Agonists C->E F Radioligand Binding Assay ([3H]-GR113808 Displacement) D->F G TR-FRET Assay (SRC1 Peptide Displacement) E->G H Lead Optimization & In Vivo Efficacy Validation F->H G->H

Workflow from 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone to validated receptor ligands.

Conclusion

The 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone building block is a highly privileged intermediate in medicinal chemistry. By leveraging the unique electronic and steric properties of the imidazo[1,5-a]pyridine core, researchers can synthesize derivatives that consistently outperform legacy scaffolds like benzimidazolones and indazoles. Whether tuning for the precise partial agonism required in 5-HT4 targeted Alzheimer's therapies or optimizing the metabolic stability of RORγt inverse agonists for autoimmune diseases, this scaffold provides a robust, highly modular platform for advanced drug discovery.

References

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease.European Journal of Medicinal Chemistry (2015).
  • Combating Autoimmune Diseases With Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc) Inhibitors: Hits and Misses.Journal of Medicinal Chemistry (2018).
  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.Bioorganic & Medicinal Chemistry Letters (2015).
  • Small Molecule Drugs for Treatment of Alzheimer's Diseases Developed on the Basis of Mechanistic Understanding of the Serotonin Receptors 4 and 6.IntechOpen (2021).

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone proper disposal procedures

As a Senior Application Scientist overseeing scale-up and medicinal chemistry workflows, I frequently encounter highly reactive intermediates that require rigorous lifecycle management. 2-Chloro-1-(imidazo[1,5-a]pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up and medicinal chemistry workflows, I frequently encounter highly reactive intermediates that require rigorous lifecycle management. 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) [1] is a potent α -chloro ketone used extensively in the synthesis of fused heterocyclic pharmacophores.

While its electrophilic nature makes it an excellent building block for nucleophilic substitution, this same reactivity profile poses significant alkylation hazards to personnel and necessitates strict, chemically sound disposal protocols. Raw disposal of unquenched reaction mixtures into general waste streams risks cross-reactivity, toxic gas evolution, and environmental contamination.

This guide provides a self-validating system for the deactivation and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic wastes[2].

Chemical Profiling and Reactivity Causality

To design a safe disposal protocol, we must first understand the molecular causality of the hazard. The α -chloro ketone moiety is a known alkylating agent and lachrymator. The adjacent carbonyl group enhances the electrophilicity of the α -carbon, making the carbon-chlorine bond highly susceptible to SN​2 displacement by biological nucleophiles (such as thiols in cysteine or amines in DNA).

Because of this, our protocol mandates chemical deactivation (quenching) of spills or highly concentrated solutions prior to bulking. By converting the reactive electrophile into a benign, water-soluble adduct, we neutralize the immediate biological hazard before the waste ever reaches the Satellite Accumulation Area (SAA). Furthermore, any waste containing this compound must be strictly segregated as Halogenated Organic Waste , which is legally required to undergo specialized high-temperature rotary kiln incineration[3],[4].

Quantitative Waste Management Parameters

To maintain a self-validating safety system, all waste streams containing 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone must be monitored against strict quantitative thresholds.

ParameterOperational ThresholdMechanistic Rationale & Compliance
Halogen Concentration >1% (w/v)Classifies the mixture as "Halogenated Organic Waste," requiring collection in green-labeled carboys[3].
Aqueous pH 5.0−11.0 Prevents acid-catalyzed hydrolysis, base-catalyzed aldol condensations, and container corrosion in the waste carboy[5].
Quenching Agent Ratio 1.5:1 (Thiosulfate : Substrate)Ensures complete consumption of the α -chloro ketone via pseudo-first-order kinetics.
SAA Volume Limit ≤55 GallonsComplies with EPA regulations for satellite accumulation of hazardous waste at the point of generation[6].

Step-by-Step Deactivation and Disposal Protocol

Objective: To safely quench 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone residuals and prepare the resulting mixture for EPA-compliant halogenated waste disposal.

Chemical Rationale: We utilize Sodium Thiosulfate ( Na2​S2​O3​ ) as the quenching agent. The thiosulfate anion is a powerful, soft nucleophile that rapidly displaces the α -chloride to form a stable, non-toxic Bunte salt ( R−CO−CH2​−S−SO3​Na ). This method is vastly superior to basic hydrolysis, which can generate complex, tarry aldol byproducts that complicate waste bulking.

Phase 1: Chemical Quenching (Deactivation of Spills/Stock Solutions)
  • Preparation: Conduct all operations in a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, splash goggles, flame-resistant lab coat).

  • Solvent Dilution: Dissolve the residual 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone in a miscible co-solvent (e.g., Ethanol or Methanol) to achieve a concentration of ≤0.5M .

    • Causality: Thiosulfate is administered in an aqueous solution; a co-solvent ensures a homogenous reaction mixture, preventing unreacted ketone from being trapped in a biphasic organic layer.

  • Thiosulfate Addition: Slowly add a freshly prepared 1.0M aqueous solution of Sodium Thiosulfate at a 1.5 molar equivalent to the substrate.

  • Agitation: Stir the mixture at ambient temperature ( 20−25∘C ) for 2 hours.

  • Self-Validation Step: Spot the mixture on a TLC plate (Eluent: EtOAc/Hexane) or use LC-MS to confirm the complete disappearance of the starting material ( m/z≈194.6 ). Do not proceed to bulking until the absence of the active alkylating agent is confirmed.

Phase 2: Waste Segregation and Bulking
  • pH Adjustment: Test the quenched solution. If necessary, neutralize to a pH between 5.0 and 11.0 using dilute NaHCO3​ or 1MHCl [5].

  • Transfer: Funnel the quenched, neutralized mixture into a designated, green-labeled "Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy[3].

  • Documentation: Log the exact mass/volume of the original compound and the solvents used on the waste composite sheet.

    • Causality: Accurate mass tracking is required for commercial offsite treatment facilities, which rely on precise fuel blending calculations prior to rotary kiln incineration[4].

Operational Workflow Diagram

The following logical workflow dictates the handling of this specific chemical waste, ensuring zero environmental release and maximum operator safety.

WasteWorkflow Start 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone Waste Generation Assess Assess Waste State Start->Assess Solid Pure Solid Stock Assess->Solid Liquid Reaction Solution Assess->Liquid Spill Spill / Contamination Assess->Spill Halogenated Halogenated Organic Waste (Green Label HDPE) Solid->Halogenated Direct Transfer Quench Chemical Deactivation (Sodium Thiosulfate) Liquid->Quench If Highly Reactive Spill->Quench Immediate Action Validate TLC / LC-MS Validation Quench->Validate Validate->Halogenated Confirmed Quenched Incineration EPA-Regulated Incineration Halogenated->Incineration

Workflow for the deactivation and disposal of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Laboratory Safety Manual. Ateneo de Manila University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

Sources

Handling

Standard Operating Procedure &amp; PPE Guide for Handling 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to ensure maximum operational efficiency and personnel protection when handling 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to ensure maximum operational efficiency and personnel protection when handling 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS: 358780-16-2) [1].

True laboratory safety extends beyond merely listing protective equipment; it requires a fundamental understanding of the chemical mechanisms that make a compound hazardous. This guide provides the mechanistic rationale for our safety precautions, a quantitative Personal Protective Equipment (PPE) matrix, and self-validating operational workflows designed to build deep trust in your laboratory's safety infrastructure.

Mechanistic Rationale for Hazard Controls

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is an α -chloro ketone. The electron-withdrawing nature of the carbonyl group adjacent to the carbon-chlorine bond makes the α -carbon highly susceptible to nucleophilic attack via an SN​2 mechanism.

In a biological context, this compound acts as a potent alkylating agent . If exposed to skin or inhaled, it readily reacts with sulfhydryl (-SH) groups in glutathione (GSH) and the active-site cysteine or histidine residues of cellular proteins [2]. This irreversible alkylation leads to rapid GSH depletion, oxidative stress, and severe tissue irritation—often manifesting as lachrymatory (tear-inducing) effects and respiratory distress [3].

Understanding this causality dictates our PPE strategy: we must establish absolute barriers against dermal absorption and vapor inhalation [4].

ToxicityMechanism A 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (Electrophilic α-chloro ketone) B Cellular Penetration (Dermal/Inhalation) A->B Exposure C Nucleophilic Attack (GSH, Cys/His Residues) B->C SN2 Reaction D Glutathione Depletion C->D Thiol Alkylation E Irreversible Protein Alkylation C->E Enzyme Inhibition F Oxidative Stress & Cellular Damage D->F E->F G Tissue Irritation & Lachrymation F->G Clinical Manifestation

Fig 1: Mechanistic pathway of α-chloro ketone toxicity via irreversible cellular alkylation.

Quantitative PPE & Engineering Controls Matrix

To mitigate the alkylation risks outlined above, the following quantitative standards must be strictly adhered to during any operational handling [4].

Control CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Rationale
Engineering Control Chemical Fume HoodFace velocity: 80–120 fpm (0.4–0.6 m/s)Prevents inhalation of highly volatile, lachrymatory vapors.
Hand Protection Nitrile Gloves (Double-gloved)Thickness: 5 mil (inner), 8 mil (outer)Provides >240 min breakthrough time against electrophilic alkylating agents.
Eye/Face Protection Splash Goggles + Face ShieldANSI Z87.1-2020 compliantProtects against irreversible corneal alkylation and severe eye damage.
Respiratory Protection Full-Face Respirator (if outside hood)NIOSH P100/Organic Vapor (OV) cartridgesFilters volatile α -halo ketone particulates and reactive gases.
Body Protection Impervious Lab Coat & ApronPolypropylene or TyvekPrevents dermal penetration and subsequent systemic toxicity.
Self-Validating Operational Workflow

Every safety protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Phase A: Preparation and Gowning
  • System Validation: Turn on the chemical fume hood.

    • Validation Checkpoint: Confirm the fume hood monitor displays a face velocity of 80 fpm. Perform a simple tissue paper test at the sash opening to visually validate directional airflow.

  • Gowning: Don an impervious lab coat, safety goggles, and double nitrile gloves.

    • Validation Checkpoint: Inspect the outer gloves for any discoloration or micro-tears. If compromised, immediately halt the operation, doff the outer gloves, wash hands, and don a new pair.

Phase B: Safe Weighing and Transfer
  • Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Handling: Using a dedicated, grounded stainless-steel spatula, carefully transfer the 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone. Avoid rapid movements to prevent aerosolization.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a disposable wipe moistened with 70% ethanol before removing them from the hood.

OperationalWorkflow Start 1. Pre-Operation Validation (Fume Hood & PPE Check) Gowning 2. Gowning Protocol (Double Nitrile, Apron, Goggles) Start->Gowning Handling 3. Material Handling (Weighing & Transfer in Hood) Gowning->Handling Quenching 4. Chemical Quenching (5% Sodium Thiosulfate) Handling->Quenching Post-Reaction/Spill Disposal 5. Waste Segregation (Halogenated Waste Stream) Handling->Disposal Routine Waste Quenching->Disposal Verified Quenched Doffing 6. Doffing & Decontamination (Remove Outer Gloves First) Disposal->Doffing

Fig 2: Step-by-step operational workflow for the safe handling and disposal of α-chloro ketones.

Emergency Response & Chemical Quenching Protocol

Because 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is a reactive electrophile, spills should never simply be wiped up. They must be chemically neutralized (quenched) using a mild nucleophile that safely degrades the α -chloro ketone before disposal [5].

Spill Quenching & Disposal Methodology:

  • Isolation: Evacuate personnel not wearing appropriate PPE from the immediate area. Ensure all ignition sources are removed.

  • Quenching Solution Preparation: Prepare a 5% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution in water.

  • Neutralization: Slowly pour the thiosulfate solution over the spill or residual waste at a minimum 3:1 molar excess.

    • Causality Note: The thiosulfate ion acts as a strong nucleophile, displacing the chloride ion and converting the hazardous alkylating agent into a benign, water-soluble Bunte salt.

  • Incubation: Allow the mixture to sit for 30 minutes to ensure complete nucleophilic substitution.

    • Validation Checkpoint: Confirm the absence of the reactive α -chloro ketone via TLC or LC-MS (if quenching a reaction mixture) before categorizing the waste.

  • Disposal: Absorb the neutralized liquid with diatomaceous earth or a universal binder. Transfer the quenched mixture to a clearly labeled "Aqueous Halogenated Waste" container and store in a secondary containment tray [5].

References
  • Title: 1-(6-chloroH-iMidazo[1,2-a]pyridin-3-yl)ethanone - NextSDS Source: NextSDS URL: [Link]

  • Title: Nalpha-Tosyl-L-phenylalanine chloromethyl ketone | C17H18ClNO3S - PubChem Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Proteases: nature's destroyers and the drugs that stop them Source: MedCrave Online URL: [Link]

  • Title: BIS(CHLOROMETHYL)- KETONE HAZARD SUMMARY Source: New Jersey Department of Health (NJ.gov) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone
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